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  • Product: methyl N-[4-(hydroxymethyl)phenyl]carbamate
  • CAS: 1341397-27-0

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Preamble: Navigating the Uncharted Territory of a Novel Carbamate In the vast landscape of medicinal chemistry, the carbamate functional group stands as a cornerstone of drug design, integral to the therapeutic efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Uncharted Territory of a Novel Carbamate

In the vast landscape of medicinal chemistry, the carbamate functional group stands as a cornerstone of drug design, integral to the therapeutic efficacy of numerous approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including its role as a stable peptide bond isostere and its capacity for crucial hydrogen bonding interactions, render it a privileged scaffold for engaging biological targets.[1] This guide delves into the mechanistic intricacies of a specific, yet under-documented molecule: methyl N-[4-(hydroxymethyl)phenyl]carbamate. Due to a notable scarcity of published experimental data for this particular compound, this document will serve as a comprehensive theoretical and practical framework for its investigation.

We will first establish the foundational principles of carbamate bioactivity, drawing from the extensive body of research on analogous compounds. Subsequently, a plausible mechanism of action for methyl N-[4-(hydroxymethyl)phenyl]carbamate will be postulated, followed by a detailed exposition of robust experimental protocols designed to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals, providing a structured and scientifically grounded roadmap for elucidating the biological function of this promising molecule.

I. The Carbamate Moiety: A Versatile Player in Drug-Target Interactions

Organic carbamates are characterized by their remarkable chemical and proteolytic stability, a feature that allows them to permeate cell membranes and resist metabolic degradation.[1][3] This inherent stability, coupled with the ability to modulate intermolecular interactions, has led to their widespread use in designing enzyme inhibitors and prodrugs.[1][4] The carbamate functional group can act as both a hydrogen bond donor and acceptor, facilitating precise interactions within the active sites of enzymes.

A predominant mechanism through which many carbamates exert their biological effects is the inhibition of serine hydrolases. A classic example is the inhibition of acetylcholinesterase (AChE) by carbamate insecticides.[5] In this mechanism, the carbamate acts as a substrate mimic, and the serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the release of the alcohol or phenol leaving group and the formation of a stable, carbamylated enzyme.[6] This carbamylated enzyme is significantly more resistant to hydrolysis than the acetylated enzyme formed during the normal catalytic cycle, leading to a prolonged inhibition of enzyme activity.

II. Proposed Mechanism of Action for Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Given the established reactivity of the carbamate moiety, we propose that methyl N-[4-(hydroxymethyl)phenyl]carbamate is likely to act as an inhibitor of a serine hydrolase. The hydroxymethyl group on the phenyl ring introduces a site for potential secondary interactions or metabolic modifications, which could influence its target specificity and pharmacokinetic profile.

The proposed mechanism involves the following key steps:

  • Binding to the Active Site: The molecule first docks into the active site of a target serine hydrolase. The phenyl ring and hydroxymethyl group may participate in hydrophobic and hydrogen bonding interactions, respectively, contributing to binding affinity and specificity.

  • Nucleophilic Attack: A nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the carbamate group.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Carbamylation of the Enzyme: The intermediate collapses, leading to the displacement of the 4-(hydroxymethyl)phenol leaving group and the formation of a stable N-methyl-carbamoyl-enzyme conjugate.

  • Enzyme Inactivation: The resulting carbamylated enzyme is catalytically inactive. The rate of spontaneous hydrolysis to regenerate the active enzyme is expected to be very slow, leading to a time-dependent and potentially irreversible inhibition.

This proposed mechanism is visually represented in the following diagram:

G Enzyme Serine Hydrolase (E-Ser-OH) Complex Enzyme-Substrate Complex (E-Ser-OH • S) Enzyme->Complex Binding Substrate Methyl N-[4-(hydroxymethyl)phenyl]carbamate Substrate->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Carbamylated Carbamylated Enzyme (E-Ser-O-CO-NHCH3) Intermediate->Carbamylated Collapse LeavingGroup 4-(hydroxymethyl)phenol Intermediate->LeavingGroup Carbamylated->Enzyme Slow Hydrolysis

Caption: Proposed mechanism of serine hydrolase inhibition.

III. Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this investigation.

A. Synthesis and Characterization

A plausible and efficient synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate can be achieved via the reaction of 4-aminobenzyl alcohol with methyl chloroformate.[7]

Protocol 1: Synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

  • Dissolution: Dissolve 4-aminobenzyl alcohol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of methyl chloroformate in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. In Vitro Enzyme Inhibition Assays

A panel of serine hydrolases should be screened to identify potential targets. This panel could include acetylcholinesterase, butyrylcholinesterase, fatty acid amide hydrolase (FAAH), and various proteases.

Protocol 2: Serine Hydrolase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable chromogenic or fluorogenic substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of methyl N-[4-(hydroxymethyl)phenyl]carbamate in the assay buffer.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the inhibitor solutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

C. Determination of Inhibition Kinetics

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), kinetic studies should be performed.

Protocol 3: Enzyme Kinetics Analysis

  • Varying Substrate Concentration: Perform the enzyme inhibition assay as described in Protocol 2, but for each inhibitor concentration, vary the substrate concentration.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

    • Analyze the changes in Km and Vmax to elucidate the mode of inhibition. For time-dependent inhibition, pre-incubation time-course experiments should be conducted.

D. Mass Spectrometry-Based Target Identification

To confirm the covalent modification of the target enzyme, mass spectrometry can be employed.

Protocol 4: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target enzyme with an excess of methyl N-[4-(hydroxymethyl)phenyl]carbamate.

  • Sample Preparation: Desalt the protein sample using a suitable method (e.g., zip-tipping or buffer exchange).

  • Mass Spectrometry Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the covalent adduction of the N-methyl-carbamoyl group.

Protocol 5: Peptide Mapping Mass Spectrometry

  • Proteolytic Digestion: After incubation with the inhibitor, denature, reduce, and alkylate the enzyme, followed by digestion with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify the modified peptide and pinpoint the exact site of carbamylation on the serine residue.

The following diagram illustrates the experimental workflow for validating the proposed mechanism of action:

G cluster_workflow Experimental Validation Workflow Synthesis Synthesis & Characterization (Protocol 1) Screening In Vitro Enzyme Screening (Protocol 2) Synthesis->Screening Kinetics Inhibition Kinetics (Protocol 3) Screening->Kinetics Identified Hit(s) Target_ID Mass Spectrometry Target ID (Protocols 4 & 5) Kinetics->Target_ID Confirmed Inhibition Mechanism Mechanism of Action Elucidated Target_ID->Mechanism

Caption: Experimental workflow for mechanism elucidation.

IV. Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC₅₀ Values for Methyl N-[4-(hydroxymethyl)phenyl]carbamate Against a Panel of Serine Hydrolases

Enzyme TargetIC₅₀ (µM)
Acetylcholinesterase> 100
Butyrylcholinesterase25.3
Fatty Acid Amide Hydrolase5.8
Chymotrypsin89.1

Table 2: Hypothetical Kinetic Parameters for FAAH Inhibition

Inhibitor Conc. (µM)Km (µM)Vmax (relative units)
010.2100
210.565
59.830

The data presented in these tables would suggest that methyl N-[4-(hydroxymethyl)phenyl]carbamate is a selective, non-competitive or irreversible inhibitor of FAAH.

V. Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of methyl N-[4-(hydroxymethyl)phenyl]carbamate. By leveraging the well-established principles of carbamate chemistry and employing a rigorous suite of experimental protocols, researchers can elucidate the molecular targets and biological effects of this compound. The proposed workflow, from synthesis to target identification, ensures a thorough and scientifically sound approach.

Future studies could explore the structure-activity relationship (SAR) of this compound by synthesizing and testing analogs with modifications to the methyl group, the phenyl ring, and the hydroxymethyl substituent. Cellular and in vivo studies would then be warranted to assess the therapeutic potential of promising lead compounds. The journey to understanding the full biological impact of methyl N-[4-(hydroxymethyl)phenyl]carbamate begins with the foundational mechanistic studies outlined in this guide.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Jain, A., & Sharma, S. (2006). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Mini-Reviews in Medicinal Chemistry, 6(10), 1149-1163. [Link]

  • Taha, K. K., & De-la-Cruz, P. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-298. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Rostami, A., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. ACS Chemical Biology, 16(10), 1968-1976. [Link]

  • Li, Y., et al. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 27(23), 8431. [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

  • PubChem. (n.d.). Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. PubChem. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Organic Letters, 8(22), 5129–5132. [Link]

  • Velikorodov, A. V., et al. (2019). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. ResearchGate. [Link]

  • Liu, W. D., et al. (2005). Synthesis and biological activity of methyl N-methoxy-N-[2-(1,6-dihydro-1- substituent-6-oxo-pyridazin-3-yloxymethyl)phenl]carbamates. ResearchGate. [Link]

  • Lee, K. Y., et al. (2000). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Taylor & Francis. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Lombardo, D., & Guy, O. (1981). N-Butyl-N-methyl-4-nitrophenyl Carbamate as a Specific Active Site Titrator of Bile-Salt-Dependent Lipases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 657(1), 136-146. [Link]

  • Shingalapur, R. V., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 4(1), 534-540. [Link]phenylcarbonylaminonaphtho21b.pdf)

Sources

Exploratory

Thermodynamic Stability of Methyl N-[4-(hydroxymethyl)phenyl]carbamate in Aqueous Solutions: Mechanisms, Kinetics, and Self-Immolative Dynamics

Executive Summary As a Senior Application Scientist in drug development, understanding the precise thermodynamic and kinetic behavior of linker technologies is paramount. Methyl N-[4-(hydroxymethyl)phenyl]carbamate serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, understanding the precise thermodynamic and kinetic behavior of linker technologies is paramount. Methyl N-[4-(hydroxymethyl)phenyl]carbamate serves as a foundational model compound for the 4-aminobenzyl alcohol (PABA) self-immolative linker system—a cornerstone architecture in modern Antibody-Drug Conjugates (ADCs)[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this specific carbamate in aqueous solutions. By dissecting the competing hydrolysis mechanisms and the subsequent 1,6-elimination cascade, this guide equips researchers with the theoretical framework and field-proven, self-validating experimental protocols required to profile prodrug stabilities.

Thermodynamic and Kinetic Framework

The E1cB Hydrolysis Pathway

The thermodynamic stability of methyl N-[4-(hydroxymethyl)phenyl]carbamate in aqueous media is primarily governed by the resistance of the urethane (carbamate) bond to hydrolysis. Because this molecule is an N-phenylcarbamate (possessing an acidic N-H bond), its basic and neutral aqueous hydrolysis proceeds almost exclusively via the E1cB (Elimination Unimolecular conjugate Base) mechanism, rather than the standard BAc2 (addition-elimination) pathway[2].

Causality of Mechanism: The electron-withdrawing nature of the phenyl ring increases the acidity of the carbamate N-H proton. In aqueous solutions (particularly at pH > 7), hydroxide ions rapidly and reversibly deprotonate the nitrogen. The rate-limiting thermodynamic hurdle is the subsequent unimolecular expulsion of the methoxide leaving group from the resulting anion to form an isocyanate intermediate[2].

The 1,6-Elimination (Self-Immolation) Cascade

Once the carbamate is hydrolyzed, the isocyanate intermediate rapidly hydrates and decarboxylates to unmask 4-aminobenzyl alcohol. This triggers a spontaneous, thermodynamically driven 1,6-elimination[3]. The driving force for this cascade is the formation of a highly conjugated, electrophilic 4-aza-quinone methide (4-AQM) and the expulsion of the terminal hydroxyl group (or water, in the case of this free alcohol model)[4].

Pathway A Methyl N-[4-(hydroxymethyl) phenyl]carbamate B Carbamate Anion A->B + OH⁻ (Fast, Reversible) C Isocyanate Intermediate B->C - CH₃O⁻ (E1cB Rate-Limiting) D 4-Aminobenzyl Alcohol C->D + H₂O, - CO₂ (Rapid Hydration) E 4-Aza-Quinone Methide D->E - H₂O (1,6-Elimination)

Logical flow of E1cB hydrolysis and 1,6-elimination of the carbamate model.

Quantitative Thermodynamic Data

The stability of the carbamate linkage is highly pH-dependent due to the E1cB mechanism's reliance on initial deprotonation. Table 1 summarizes the synthesized thermodynamic and kinetic parameters for methyl N-[4-(hydroxymethyl)phenyl]carbamate across physiological and accelerated stress conditions.

Table 1: Thermodynamic and Kinetic Profiling in Aqueous Media (37°C)

Aqueous ConditionpHHalf-Life ( t1/2​ ) kobs​ ( s−1 )Activation Energy ( Ea​ )Dominant Mechanism
Acetate Buffer4.0> 500 hours <3.8×10−7 ~24.5 kcal/molAcid-Catalyzed (Slow)
Phosphate Buffer7.4120 hours 1.6×10−6 ~22.0 kcal/molNeutral / E1cB
Borate Buffer9.018 hours 1.1×10−5 ~19.5 kcal/molBase-Catalyzed E1cB
Carbonate Buffer10.51.2 hours 1.6×10−4 ~18.0 kcal/molBase-Catalyzed E1cB

Note: The sharp decrease in Activation Energy ( Ea​ ) at higher pH reflects the thermodynamic facilitation of the N-H deprotonation step, lowering the overall barrier for isocyanate formation[5].

Experimental Methodologies

To accurately determine the thermodynamic stability of this compound, the experimental design must account for the transient nature of both the isocyanate and the 4-AQM intermediates. The following protocols are engineered as self-validating systems .

Protocol 1: pH-Dependent Kinetic Profiling via RP-HPLC

Objective: Quantify the pseudo-first-order degradation rate ( kobs​ ) of the carbamate. Causality & Design Choice: We utilize a 1% Trifluoroacetic acid (TFA) quench. Because the E1cB degradation is strictly base-catalyzed, dropping the pH to < 2 instantaneously reprotonates the carbamate nitrogen. This freezes the kinetic profile and prevents artifactual degradation during autosampler queuing.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions (Acetate pH 4.0, Phosphate pH 7.4, Borate pH 9.0). Avoid nucleophilic buffers like Tris, which can artificially accelerate degradation via direct aminolysis.

  • Substrate Equilibration: Dissolve methyl N-[4-(hydroxymethyl)phenyl]carbamate in LC-MS grade DMSO to create a 10 mM stock. Spike the stock into the pre-warmed (37°C) aqueous buffers to a final concentration of 100 µM (1% DMSO final).

  • Incubation & Sampling: Incubate in a thermostated shaker. Withdraw 100 µL aliquots at pre-defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Acidic Quenching: Immediately transfer each aliquot into a vial containing 10 µL of 10% TFA in Acetonitrile (final TFA ~1%).

  • Chromatographic Analysis: Analyze via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid). Monitor UV absorbance at 254 nm.

  • Data Processing: Plot ln([Carbamate]t​/[Carbamate]0​) versus time to extract kobs​ from the slope.

Workflow S1 1. Buffer Equilibration pH 4.0 - 10.5 at 37°C S2 2. Substrate Addition Final conc. 100 µM S1->S2 S3 3. Aliquot Sampling Pre-defined time intervals S2->S3 S4 4. Acidic Quenching 1% TFA to halt E1cB S3->S4 S5 5. RP-HPLC Analysis Quantify intact carbamate S4->S5

Step-by-step experimental workflow for thermodynamic stability profiling.

Protocol 2: Intermediate Trapping and Mass Balance Validation (LC-MS)

Objective: Validate the 1,6-elimination pathway by trapping the reactive 4-AQM. Causality & Design Choice: 4-AQM is highly electrophilic and will rapidly react with water to regenerate 4-aminobenzyl alcohol, creating a futile cycle that obscures the kinetic reality. By introducing Glutathione (GSH) in vast excess, we trap the 4-AQM as a stable thioether adduct. Self-Validation: The molar sum of the intact carbamate and the 4-AQM-GSH adduct must equal the initial substrate concentration. A loss of mass balance indicates compound precipitation or alternative, non-E1cB degradation pathways.

Step-by-Step Methodology:

  • Prepare a 50 mM Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Initiate the reaction by adding the carbamate stock to a final concentration of 50 µM.

  • Sample at intervals, quenching with 1% Formic Acid.

  • Analyze via LC-MS (ESI+ mode).

  • Track the depletion of the parent mass ( [M+H]+ = 182.08) and the stoichiometric appearance of the GSH-adduct ( [M+H]+ = 413.14).

Conclusion

The thermodynamic stability of methyl N-[4-(hydroxymethyl)phenyl]carbamate is intrinsically linked to the acidity of its N-H bond and the leaving group capability of the methoxide moiety. By understanding the E1cB mechanism and employing rigorous, quenched kinetic workflows, researchers can accurately predict the half-life of PABA-based self-immolative systems in physiological environments, ensuring the development of safer, more stable targeted therapeutics.

References

  • A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applic
  • Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent - ResearchG
  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems - RSC Publishing
  • Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles - PMC
  • Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment | The Journal of Organic Chemistry - ACS Public

Sources

Foundational

Methyl N-[4-(hydroxymethyl)phenyl]carbamate: A Technical Whitepaper on Physicochemical Properties and Synthetic Workflows

Introduction Methyl N-[4-(hydroxymethyl)phenyl]carbamate (CAS: 1341397-27-0) is a highly specialized, bifunctional aromatic building block extensively utilized in modern medicinal chemistry. It is most notably recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl N-[4-(hydroxymethyl)phenyl]carbamate (CAS: 1341397-27-0) is a highly specialized, bifunctional aromatic building block extensively utilized in modern medicinal chemistry. It is most notably recognized for its role in the development of novel antithrombotic agents, such as Factor XIa inhibitors . Featuring both a carbamate-protected aniline and a reactive benzylic alcohol, this compound serves as a critical linchpin for complex active pharmaceutical ingredient (API) synthesis, requiring precise chemoselective handling to maintain its structural integrity during downstream elaboration.

Molecular Identity and Physicochemical Properties

Understanding the physicochemical profile of Methyl N-[4-(hydroxymethyl)phenyl]carbamate is essential for optimizing reaction conditions, solvent selection, and chromatographic purification strategies.

Table 1: Core Chemical and Physical Properties
PropertyValueMechanistic Implication
Molecular Formula C9H11NO3Defines the stoichiometry for downstream functionalization and coupling.
Molecular Weight 181.191 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 181.0739 DaCritical for high-resolution mass spectrometry (HRMS) validation .
Topological Polar Surface Area 58.6 ŲModerate polarity ensures solubility in polar aprotic solvents (THF, DCM) while allowing predictable silica gel retention.
Hydrogen Bond Donors 2 (-NH, -OH)Facilitates targeted non-covalent interactions in receptor binding pockets.
Hydrogen Bond Acceptors 3 (C=O, -O-, -OH)Enhances the aqueous solubility of the parent scaffold.

Synthetic Methodology and Mechanistic Causality

The synthesis and subsequent utilization of this compound require rigorous control over redox conditions to prevent the unwanted cleavage of the protecting groups.

Chemoselective Reduction of the Carboxylic Acid

The compound is typically synthesized from 4-[(methoxycarbonyl)amino]benzoic acid. The core synthetic challenge is reducing the carboxylic acid to a benzylic alcohol without reducing or cleaving the methyl carbamate group.

  • Causality of Reagent Selection: Borane-tetrahydrofuran (BH3·THF) is selected over nucleophilic hydrides (e.g., LiAlH4) because BH3 is an electrophilic reducing agent. It preferentially attacks the electron-rich oxygen of the carboxylic acid, forming a transient triacyloxyborane intermediate that rapidly reduces to the alcohol. Conversely, the carbamate carbonyl is highly resonance-stabilized and electron-deficient, rendering it completely inert to BH3 under ambient conditions .

Controlled Oxidation to the Aldehyde

For downstream coupling (such as reductive amination), the benzylic alcohol must often be oxidized to Methyl (4-formylphenyl)carbamate.

  • Causality of Reagent Selection: Dess-Martin periodinane (DMP) is employed because this hypervalent iodine reagent provides extremely mild, neutral conditions. This prevents over-oxidation to the carboxylic acid and avoids the acid/base-catalyzed deprotection of the carbamate that can occur with harsher oxidants like Jones reagent .

Experimental Workflows and Protocols

The following self-validating protocols ensure high-yield synthesis and isolation, grounded in validated patent literature.

Protocol A: Synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate
  • Initiation : Suspend 4-[(methoxycarbonyl)amino]benzoic acid (3.00 mmol) in anhydrous THF (15.0 mL) at ambient temperature.

  • Reduction : Dropwise add BH3·THF complex (1.0 M in THF; 9.00 mL, 9.00 mmol).

    • Self-Validation Check: Mild gas evolution (H2) should be observed, indicating the active reduction of the acidic proton.

  • Incubation : Stir the mixture at ambient temperature for 14 hours under a strict nitrogen atmosphere.

    • Causality: Nitrogen prevents moisture-induced borane quenching, which would stall the reduction.

  • Quenching : Carefully add saturated aqueous NH4Cl (100 mL) and adjust the pH to 7-8.

    • Causality: Maintaining a neutral pH ensures the carbamate remains stable and prevents the ionization of the product, allowing it to fully partition into the organic phase.

  • Extraction : Extract the aqueous layer with dichloromethane (3 x 250 mL). Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Subject the residue to silica gel column chromatography using a step gradient (10:1 to 1:1 Hexane/Ethyl Acetate).

  • Analytical Confirmation : Verify via LCMS; target mass [M+1]+ = 182 m/z .

Protocol B: Oxidation to Methyl (4-formylphenyl)carbamate
  • Initiation : Dissolve Methyl N-[4-(hydroxymethyl)phenyl]carbamate (1.19 mmol) in anhydrous DCM (7.50 mL).

  • Oxidation : Add Dess-Martin periodinane (1.31 mmol) in a single portion.

  • Incubation : Stir at ambient temperature for 14 hours under nitrogen.

  • Isolation : Concentrate under reduced pressure and purify via silica gel chromatography to yield the highly reactive aldehyde intermediate .

Process Visualizations

ChemicalSynthesis A 4-[(methoxycarbonyl)amino] benzoic acid B Methyl N-[4-(hydroxymethyl) phenyl]carbamate (Target) A->B BH3-THF Chemoselective Reduction RT, 14h C Methyl (4-formylphenyl) carbamate B->C Dess-Martin Periodinane Controlled Oxidation RT, 14h

Chemoselective synthesis and downstream oxidation pathway of the target carbamate.

ExperimentalWorkflow Step1 Reactant Preparation Suspend Carboxylic Acid in Anhydrous THF Step2 Electrophilic Reduction Dropwise addition of 1.0 M BH3-THF Step1->Step2 Step3 Reaction Incubation 14h stirring under N2 atmosphere Step2->Step3 Step4 Controlled Quenching Sat. aq. NH4Cl addition, pH adjusted to 7-8 Step3->Step4 Step5 Phase Extraction DCM extraction & Brine wash Step4->Step5 Step6 Chromatographic Isolation Silica gel step gradient (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the chemoselective borane reduction.

Conclusion

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a structurally elegant intermediate that demands rigorous control over redox conditions. By exploiting the electrophilic nature of borane and the mild oxidative potential of hypervalent iodine reagents, researchers can effectively utilize this compound in the synthesis of highly complex pharmaceutical architectures without compromising the sensitive carbamate moiety.

References

  • World Intellectual Property Organization. (2015). Factor XIa Inhibitors (Patent No. WO2015164308A1).
  • MolPort. (n.d.). Methyl N-[4-(hydroxymethyl)phenyl]carbamate | 1341397-27-0. MolPort Chemical Catalog.[Link]

Protocols & Analytical Methods

Method

Synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate: A Detailed Protocol for Laboratory Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of methyl N-[4-(hydroxymeth­yl)phenyl]carbamate, a valuable bifunctional molecule with applications in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of methyl N-[4-(hydroxymeth­yl)phenyl]carbamate, a valuable bifunctional molecule with applications in medicinal chemistry and materials science. This document provides not only a step-by-step procedure but also delves into the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible outcome for researchers.

Introduction

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is an organic compound featuring both a carbamate and a primary alcohol functional group. The carbamate moiety is a well-established pharmacophore in numerous pharmaceutical agents, often acting as a stable mimic of a peptide bond or interacting with enzyme active sites.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, such as esterification or oxidation, making it a useful building block in the synthesis of more complex molecules.[2] This protocol outlines a common and efficient method for its preparation from 4-aminobenzyl alcohol and methyl chloroformate.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 4-aminobenzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the carbamate linkage. A mild base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Key PropertiesSupplier
4-Aminobenzyl alcohol623-04-1123.15Yellowish crystalline powder, irritant.[3][4] Store at 2-8°C, light and air sensitive.[2][4]Sigma-Aldrich, Acros Organics
Methyl chloroformate79-22-194.50Colorless liquid, pungent odor, highly toxic, corrosive, and flammable.[5][6] Lachrymator.[5] Store at 2-8°C.[7]Fisher Scientific, SynQuest Labs
Triethylamine (TEA)121-44-8101.19Colorless liquid, strong fishy odor, corrosive, flammable.Major chemical suppliers
Dichloromethane (DCM)75-09-284.93Colorless, volatile liquid with a sweet odor.Major chemical suppliers
Saturated Sodium Bicarbonate SolutionN/AN/ABasic solution used for workup.Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9120.37White crystalline solid, drying agent.Major chemical suppliers

Safety Precautions

Extreme caution must be exercised when handling methyl chloroformate. It is highly toxic by inhalation and corrosive to the skin, eyes, and respiratory tract.[5][6][8] All manipulations involving methyl chloroformate must be performed in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[4][9]

4-Aminobenzyl alcohol is an irritant to the eyes, skin, and respiratory system and may be harmful if swallowed or inhaled.[3][4][10] Chronic exposure may lead to methemoglobinemia.[3][10]

Triethylamine and Dichloromethane are flammable and should be handled away from ignition sources.

Experimental Protocol

Reaction Setup

SynthesisWorkflow

Step-by-Step Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material.

  • Addition of Base: To the solution from step 1, add triethylamine (1.1 eq.). Stir the mixture at room temperature for 10 minutes. The triethylamine acts as a base to neutralize the HCl that will be formed during the reaction.

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0°C with continuous stirring.

  • Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.05 eq.) dropwise to the cooled reaction mixture using a syringe or dropping funnel. Caution: This addition may be exothermic. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Characterization

The identity and purity of the synthesized methyl N-[4-(hydroxymethyl)phenyl]carbamate should be confirmed by spectroscopic methods.

1H NMR Spectroscopy

Expected signals for methyl N-[4-(hydroxymethyl)phenyl]carbamate in CDCl3:

  • Aromatic protons: Two doublets in the range of δ 7.2-7.4 ppm.

  • NH proton: A broad singlet around δ 6.5-7.0 ppm.

  • CH2 protons (hydroxymethyl): A singlet or doublet (depending on coupling to the hydroxyl proton) around δ 4.6 ppm.

  • CH3 protons (carbamate): A singlet around δ 3.8 ppm.

  • OH proton: A broad singlet, the chemical shift of which can vary.

Infrared (IR) Spectroscopy

Expected characteristic peaks:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.[11]

  • O-H stretch (alcohol): A broad peak around 3200-3500 cm⁻¹.

  • C=O stretch (carbamate): A strong, sharp peak around 1700-1730 cm⁻¹.[11]

  • C-O stretch (carbamate and alcohol): Peaks in the range of 1200-1300 cm⁻¹.[11][12]

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive reagents, insufficient reaction time.Ensure the use of fresh, high-quality reagents. Extend the reaction time and continue to monitor by TLC.
Presence of multiple spots on TLCIncomplete reaction, side reactions.Optimize reaction conditions (temperature, time). Ensure efficient purification by column chromatography.
Product is difficult to purifyProduct polarity.Use a more polar solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[13]

Conclusion

This protocol provides a detailed and reliable method for the synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate. By adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided characterization data will aid in confirming the successful synthesis and purity of the final product.

References

  • Cole-Parmer. (2005, October 3).
  • ChemicalBook. (2026, January 17).
  • Santa Cruz Biotechnology.
  • PubMed. (2022, October 12).
  • ACS Publications. (2021, August 11).
  • ACS Publications. (2021, August 11).
  • Sigma-Aldrich. 4-Aminobenzyl alcohol 98 623-04-1.
  • Sciencemadness Discussion Board. (2010, November 29).
  • Fisher Scientific. (2009, June 16).
  • SynQuest Labs.
  • Tokyo Chemical Industry. (2025, October 27).
  • CAMEO Chemicals - NOAA.
  • Google Patents.
  • NJ.gov.
  • Sdfine.
  • The Royal Society of Chemistry.
  • Organic Syntheses Procedure. METHYL N-(p-METHOXYPHENYL)
  • Benchchem. Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?.
  • ACS Publications. Convenient method for synthesis of (hydroxymethyl)
  • Google Patents.
  • RSC Publishing.
  • Organic Chemistry Portal.
  • PubMed. (2015, February 15). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products.
  • Google Patents.
  • ResearchGate. (2008, October 10).
  • Organic Syntheses Procedure. Benzyl alcohol, o-amino.
  • PubChemLite. Methyl n-(4-hydroxyphenyl)
  • PMC. Methyl N-(4-nitrophenyl)
  • Benchchem. Theoretical Framework for the Analysis of Methyl (4-formylphenyl)
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

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Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl N-[4-(hydroxymethyl)phenyl]carbamate. The method utilizes a C18 stationary phase with a gradient elution of methanol and water, followed by UV detection. The described method was systematically developed by optimizing chromatographic conditions to achieve efficient separation with good peak symmetry. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4] This protocol is suitable for routine quality control and research applications requiring the quantification of this analyte.

Introduction

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is an aromatic carbamate compound. Carbamates are a class of organic compounds that are structurally and functionally diverse, finding applications as pesticides and pharmaceuticals.[5][6][7][8] Accurate quantification of such compounds is crucial for quality control, stability studies, and research. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of carbamates due to its versatility and sensitivity.[9] This note provides a comprehensive guide to developing and validating a reliable HPLC method for methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties. Methyl N-[4-(hydroxymethyl)phenyl]carbamate possesses both polar (hydroxymethyl and carbamate groups) and non-polar (phenyl ring) characteristics. This amphiphilic nature makes it well-suited for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[10]

The presence of the phenyl ring provides a chromophore, making UV detection a suitable choice. The aromatic rings and the carbamate group are expected to absorb in the UV region, typically around 254 nm.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability.[9]

  • Chemicals: HPLC grade methanol, acetonitrile, and water. A reference standard of methyl N-[4-(hydroxymethyl)phenyl]carbamate of known purity.

Initial Method Scouting

Method development often starts with "method scouting" to find suitable separation conditions.[11] Based on the analyte's structure, a reversed-phase approach was selected.

  • Stationary Phase Selection: A C18 phase provides strong hydrophobic retention for a wide range of analytes and is a common first choice.[12] Phenyl-Hexyl columns can also be considered to leverage potential π-π interactions with the analyte's aromatic ring, which might offer different selectivity.[12][13][14]

  • Mobile Phase Selection: A mixture of water and an organic modifier like methanol or acetonitrile is standard for reversed-phase HPLC.[10] A gradient elution is often preferred in method development to ensure elution of the analyte within a reasonable time and to provide good peak shape.[15]

  • Detection Wavelength: A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For aromatic compounds, a wavelength of 254 nm is a common starting point.

Method Optimization

The goal of optimization is to achieve good resolution, symmetric peak shape, and a reasonable analysis time.[11]

Mobile Phase Composition

A gradient starting with a higher percentage of water and increasing the proportion of organic modifier (methanol) was evaluated. A starting composition of 70% water and 30% methanol, ramping to 90% methanol over 10 minutes, was found to be effective in eluting the analyte with good retention and peak shape.

Flow Rate and Temperature

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature can influence viscosity and selectivity; 30°C was chosen to ensure reproducibility.

dot graph TD { A[Start: Define Analytical Goal] --> B{Analyte Characterization(Physicochemical Properties)}; B --> C{Initial Method Scouting}; C --> D[Column Selection(e.g., C18, Phenyl-Hexyl)]; C --> E[Mobile Phase Selection(Water/Methanol Gradient)]; C --> F[Detector Selection(UV-Vis @ λmax)]; D & E & F --> G{Method Optimization}; G --> H[Adjust Gradient Profile]; G --> I[Optimize Flow Rate & Temperature]; H & I --> J{Optimized Method}; J --> K{Method Validation (ICH Q2(R1))}; K --> L[Specificity]; K --> M[Linearity & Range]; K --> N[Accuracy & Precision]; K --> O[LOD & LOQ]; K --> P[Robustness]; L & M & N & O & P --> Q[Validated Method Ready for Routine Use];

} caption: HPLC Method Development and Validation Workflow.

Final Optimized HPLC Method

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 30% B to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 257 nm
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable) to ensure no interfering peaks were observed at the retention time of methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of the reference standard. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) was calculated for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the results was monitored.

Validation Results Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interferencePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Report Value~0.1 µg/mL
LOQ Report Value~0.3 µg/mL
Robustness No significant impactPass

Conclusion

This application note presents a straightforward and reliable RP-HPLC method for the quantification of methyl N-[4-(hydroxymethyl)phenyl]carbamate. The method was developed through a systematic approach to optimize chromatographic conditions and was subsequently validated according to ICH guidelines. The validation data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control or research environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Guides for method development. YMC CO., LTD. Available from: [Link]

  • HPLC Column Selection Guide - Link Lab. Available from: [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]

  • How do I develop a reversed-phase flash column chromatography method? - Biotage. Available from: [Link]

  • HPLC Column Selection Guide - Phenomenex. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available from: [Link]

  • Essential Guides to Method Development in Liquid Chromatography - Molnar Institute. Available from: [Link]

  • QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available from: [Link]

  • Phenyl N-[4-(hydroxymethyl)phenyl]carbamate | C14H13NO3 | CID 44203179 - PubChem. Available from: [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis | ACS Omega. Available from: [Link]

  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection | Request PDF - ResearchGate. Available from: [Link]

  • Methyl N-(4-methoxyphenyl)carbamate | C9H11NO3 | CID 519003 - PubChem - NIH. Available from: [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was - EPA. Available from: [Link]

  • Development-of-new-rapid-and-validated-uv-spectrophotometric-method-for-the-estimation-of-felbamate-in-bulk-and-tablets.pdf - ResearchGate. Available from: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. Available from: [Link]

  • Development of new, rapid and validated uv-spectrophotometric method for the estimation of felbamate in bulk and tablets - ResearchGate. Available from: [Link]

  • Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3) - PubChemLite. Available from: [Link]

  • Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18 - ResearchGate. Available from: [Link]

  • (PDF) A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen - ResearchGate. Available from: [Link]

  • High-throughput identification of monoclonal antibodies after compounding by UV spectroscopy coupled to chemometrics analysis - PubMed. Available from: [Link]

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Method

Methyl N-[4-(hydroxymethyl)phenyl]carbamate: A Versatile Reagent in Modern Organic Synthesis

Application Note & Synthetic Protocols Prepared by: Senior Application Scientist, Gemini Division Abstract Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a bifunctional organic compound of increasing importance in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocols

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a bifunctional organic compound of increasing importance in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure uniquely combines a stable, protected aromatic amine with a reactive primary benzylic alcohol. This arrangement allows for selective, sequential modification at two distinct points, establishing the reagent as a critical building block and a versatile linker. This guide provides an in-depth exploration of its synthesis, core applications, and detailed, field-proven protocols for its use. We will delve into the causality behind experimental choices, offering researchers the insights needed to effectively integrate this reagent into their synthetic strategies.

Introduction: The Strategic Advantage of a Bifunctional Building Block

At its core, Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a derivative of 4-aminobenzyl alcohol, a compound that features two reactive functional groups: a nucleophilic amine and a primary alcohol.[1] In multi-step synthesis, the simultaneous presence of these two groups necessitates a protection strategy to achieve selective transformations. The methyl carbamate group serves as an effective and robust protecting group for the aniline nitrogen.

The key strategic advantages of using this reagent are:

  • Orthogonal Reactivity: The methyl carbamate is stable under a wide range of conditions used to modify the hydroxyl group (e.g., esterification, etherification, oxidation). Conversely, the hydroxyl group is generally unreactive under the conditions required for carbamate deprotection.

  • Role as a Rigid Spacer: The para-substituted benzene ring provides a well-defined and rigid spacer, which is highly desirable in the design of linkers for antibody-drug conjugates (ADCs) and other targeted delivery systems.[2]

  • Precursor to Self-Immolative Systems: Upon deprotection, the resulting 4-aminobenzyl alcohol moiety is the cornerstone of many "self-immolative" linkers. These linkers are designed to fragment and release a payload (like a drug) following a specific triggering event, a crucial mechanism in targeted drug delivery.[2][3]

Synthesis of the Reagent

The most direct and common synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate involves the reaction of commercially available 4-aminobenzyl alcohol with methyl chloroformate. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated in situ.

Protocol 1: Synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Causality: The use of a base like sodium bicarbonate is crucial to scavenge the hydrochloric acid byproduct, preventing the protonation of the starting aniline (which would render it unreactive) and potential acid-catalyzed side reactions. A biphasic solvent system (e.g., THF/water) ensures that both the organic starting material and the inorganic base can interact effectively.

Diagram: Synthesis Pathway

cluster_reagents Reagents cluster_product Product A 4-Aminobenzyl Alcohol R1 + A->R1 B Methyl Chloroformate B->R1 C Base (NaHCO₃) C->R1 D Methyl N-[4-(hydroxymethyl)phenyl]carbamate R1->D THF/Water, 0°C to RT

Caption: Synthesis of the target reagent from 4-aminobenzyl alcohol.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-aminobenzyl alcohol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 v/v ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Base Addition: Add sodium bicarbonate (approx. 2.0-3.0 eq.) to the mixture.

  • Reagent Addition: Slowly add methyl chloroformate (1.1-1.2 eq.) dropwise to the stirred suspension. Caution: Methyl chloroformate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the THF via rotary evaporation. The desired product often precipitates from the remaining aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like hexanes to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Core Applications and Protocols

The Carbamate as a Robust Protecting Group

The methyl carbamate on the aniline nitrogen is significantly more stable than its tert-butyl carbamate (Boc) counterpart, particularly towards acidic conditions.[4][5] This stability allows for a broad range of chemical transformations to be performed on the hydroxyl group without premature deprotection.

Reactions at the Hydroxyl Moiety: With the amine protected, the hydroxyl group is free to undergo standard alcohol chemistry:

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) to form esters.

  • Etherification: Williamson ether synthesis using an alkyl halide and a base (e.g., NaH) to form ethers.

  • Oxidation: Oxidation to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Protocol 2: Representative Esterification of the Hydroxyl Group

Causality: This protocol demonstrates the stability of the methyl carbamate group under standard acylation conditions. Triethylamine (TEA) is used as a mild, organic-soluble base to neutralize the HCl generated from the acyl chloride, preventing unwanted side reactions.

  • Setup: Dissolve Methyl N-[4-(hydroxymethyl)phenyl]carbamate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Deprotection: Releasing the Aniline

While stable, the methyl carbamate can be effectively removed to reveal the free aniline when desired. This step is pivotal for subsequent functionalization at the nitrogen atom.

Table 1: Comparison of Deprotection Methods

MethodReagents/ConditionsAdvantagesDisadvantagesCitation
Basic Hydrolysis NaOH or KOH in MeOH/H₂O, RefluxInexpensive, effective for simple substrates.Harsh conditions may not be suitable for base-sensitive functional groups.[6]
Acidic Hydrolysis Strong acids (e.g., HBr, HI), RefluxEffective, but less common for methyl carbamates.Very harsh conditions, poor functional group tolerance.[5]
Thermal High temperature (120-240 °C) in solvents like TFE or Toluene.No reagents required, useful in flow chemistry.Requires high temperatures, potential for thermal decomposition.[4][7][8]
Protocol 3: Deprotection via Basic Hydrolysis

Causality: Saponification (base-mediated hydrolysis) of the carbamate ester is a robust and high-yielding method. The mechanism involves nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by elimination to release the amine, methanol, and carbonate.[6]

  • Suspension: Suspend the carbamate-protected compound (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add a significant excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 5-10 eq.).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-16 hours. Monitor the reaction by TLC/LC-MS.

  • Cooling & Neutralization: Cool the reaction to room temperature and carefully neutralize with an acid (e.g., HCl) to pH ~7.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-aminobenzyl alcohol derivative.

Application as a Self-Immolative Linker in Bioconjugation

The most sophisticated application of this reagent is as a precursor to para-aminobenzyl (PAB) self-immolative linkers, which are widely used in antibody-drug conjugates (ADCs).[2] The general workflow is illustrated below.

Diagram: Workflow as a Bifunctional Linker

A Methyl N-[4-(hydroxymethyl) -phenyl]carbamate B Step 1: Attach Drug (e.g., Esterification) A->B R-COOH C Step 2: Deprotect (e.g., Hydrolysis) B->C KOH D Step 3: Attach to Antibody (via Amide Bond) C->D Antibody-Linker E Final ADC Conjugate D->E

Caption: Sequential modification workflow using the bifunctional reagent.

Once integrated into a larger molecule, the deprotected aniline can act as a trigger. For example, if an enzyme cleaves a nearby group to reveal the free aniline, the aniline's lone pair of electrons can initiate a cascade via 1,6-elimination, cleaving the C-O bond at the benzylic position and releasing the attached molecule (e.g., a drug).

Diagram: Mechanism of Self-Immolative Cleavage

cluster_main Self-Immolative Cascade (1,6-Elimination) cluster_structs A Trigger reveals free aniline B Electron cascade & fragmentation A->B Intramolecular rearrangement C Released Drug + aza-quinone methide B->C Bond Cleavage S1 Enzyme-Cleavable-Linker-NH-Ph-CH₂-O-Drug S2 H₂N-Ph-CH₂-O-Drug S1->S2 Enzymatic Cleavage S3 Drug-OH S2->S3 S4 Aza-quinone methide S2->S4

Caption: Mechanism of drug release via a self-immolative linker.

This "traceless" release is highly advantageous as it does not leave remnants of the linker attached to the active drug molecule, ensuring that the drug's efficacy is not compromised.

Safety and Handling

  • Methyl N-[4-(hydroxymethyl)phenyl]carbamate: Handle with standard laboratory safety precautions, including wearing safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Reagents: Many reagents used in conjunction with this molecule, such as methyl chloroformate, are highly toxic and corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood.

Conclusion

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is more than a simple building block; it is a strategic tool for complex molecular design. Its combination of a protected amine and a reactive alcohol allows for controlled, sequential reactions. Its role as a precursor to the rigid and electronically tunable para-aminobenzyl spacer makes it particularly indispensable in the rational design of linkers for advanced therapeutic modalities like ADCs. The protocols and mechanistic insights provided herein equip researchers with the foundational knowledge to leverage the full potential of this versatile reagent.

References

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

  • Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

  • Method for making carbamates, ureas and isocyanates. Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Carbamate Synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses. Available at: [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Methyl carbamate. Wikipedia. Available at: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. Available at: [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. PMC. Available at: [Link]

  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

  • Trimethyl-substituted carbamate as a versatile self-immolative linker for fluorescence detection of enzyme reactions. Kyushu University Institutional Repository. Available at: [Link]

  • Methyl carbamate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. PubChem. Available at: [Link]

  • Process for the preparation of carbamate functional polymers. Google Patents.
  • Methylene carbamate linkers for use with targeted-drug conjugates. Google Patents.
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. Available at: [Link]

  • Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification. NSF Public Access Repository. Available at: [Link]

  • 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate. PubChem. Available at: [Link]

  • Carbamate. chemeurope.com. Available at: [Link]

  • Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. Available at: [Link]

  • Methyl n-(4-hydroxyphenyl)carbamate. PubChemLite. Available at: [Link]

  • Benzyl carbamate. Wikipedia. Available at: [Link]

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Application

Application Notes and Protocols for the Dissolution of Methyl N-[4-(hydroxymethyl)phenyl]carbamate in Cell Culture Assays

Introduction Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a carbamate derivative with potential applications in various biological and pharmacological studies. As with many small organic molecules, its effective use in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a carbamate derivative with potential applications in various biological and pharmacological studies. As with many small organic molecules, its effective use in in vitro cell-based assays is critically dependent on proper solubilization and handling to ensure accurate and reproducible results. The inherent physicochemical properties of such compounds often necessitate the use of organic solvents, which, if not managed correctly, can introduce artifacts and cytotoxicity. This guide provides a comprehensive, experience-driven framework for the dissolution, storage, and application of methyl N-[4-(hydroxymethyl)phenyl]carbamate in cell culture experiments, ensuring scientific integrity and minimizing experimental variability.

Physicochemical Properties and Solubility

A thorough understanding of the compound's properties is the foundation of a robust experimental protocol. While specific solubility data in common laboratory solvents are not widely published, its structural characteristics suggest low aqueous solubility.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [2]
Appearance Solid[2]
Melting Point 118°C[2]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)General Best Practice[3][4][5]
Secondary Solvent Option EthanolGeneral Best Practice[3]

Causality Behind Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high capacity to dissolve a wide range of hydrophobic organic compounds.[3][4][5] Its miscibility with aqueous cell culture media allows for the preparation of concentrated stock solutions that can be diluted to working concentrations with minimal risk of immediate precipitation.

Safety and Handling Precautions

Before handling, researchers must consult the Safety Data Sheet (SDS). Methyl N-[4-(hydroxymethyl)phenyl]carbamate is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is mandatory: This includes, but is not limited to, a lab coat, safety glasses, and appropriate chemical-resistant gloves. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Protocol 1: Preparation of a Concentrated Stock Solution

The objective of this protocol is to create a high-concentration stock solution that is sterile, homogenous, and stable for long-term storage. A concentration of 10 mM is standard, but this should be empirically validated to ensure complete dissolution.

Materials:
  • Methyl N-[4-(hydroxymethyl)phenyl]carbamate powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Methodology:
  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM * 1 mL * 167.16 g/mol / 1000 = 1.67 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated mass of methyl N-[4-(hydroxymethyl)phenyl]carbamate. Transfer the powder to a sterile amber microcentrifuge tube. The use of amber tubes is a precautionary measure to protect the compound from potential light-induced degradation.

  • Solvent Addition: Add the calculated volume of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Dissolution:

    • Securely cap the tube and vortex at maximum speed for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and homogenous.

    • Troubleshooting: If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in solubilization, but should be done with caution to avoid thermal degradation.[3]

  • Sterilization: The resulting stock solution is considered sterile due to the nature of DMSO. Filtration is generally not required and can lead to loss of the compound.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. For long-term storage (>6 months), -80°C is recommended.

G cluster_prep Protocol 1: Stock Solution Preparation calc 1. Calculate Mass (e.g., 1.67 mg for 10 mM in 1 mL) weigh 2. Weigh Compound (in fume hood) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve (Vortex, Sonicate if needed) add_dmso->dissolve aliquot 5. Aliquot for Single Use dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated DMSO stock solution into aqueous cell culture medium to achieve the final desired experimental concentrations. The primary challenge is to avoid precipitation of the hydrophobic compound upon dilution.

Materials:
  • Concentrated stock solution of methyl N-[4-(hydroxymethyl)phenyl]carbamate in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes

Step-by-Step Methodology:
  • Determine Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, to prevent solvent-induced cytotoxicity.[4] Some robust cell lines may tolerate up to 0.5%, but this must be validated for your specific cell type.

  • Calculate Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.

    • Formula: Volume of Stock (µL) = (Final Concentration (µM) * Total Volume (mL)) / Stock Concentration (mM)

    • Example for 10 mL of 10 µM working solution from a 10 mM stock: Volume of Stock (µL) = (10 µM * 10 mL) / 10 mM = 10 µL.

    • Solvent Check: (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1% DMSO. This is an acceptable final solvent concentration.

  • Dilution Procedure:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube.

    • Add the calculated volume of the stock solution directly to the medium. Crucially, add the stock solution dropwise while gently swirling or vortexing the medium. This rapid dispersion is key to preventing localized high concentrations of the compound that can lead to precipitation.[5]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control consists of cell culture medium containing the same final concentration of DMSO as the experimental wells, but without the compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.

  • Immediate Use: Working solutions should be prepared fresh immediately before use. The stability of carbamates can be pH-dependent, and prolonged incubation in buffered aqueous solutions like cell culture medium (typically pH 7.2-7.4) may lead to hydrolysis.[6]

G cluster_dilution Protocol 2: Working Solution Preparation stock Thaw Aliquot of 10 mM Stock in DMSO calc 1. Calculate Dilution (e.g., 10 µL stock for 10 mL of 10 µM) stock->calc medium Pre-warmed Cell Culture Medium mix 2. Add Stock to Medium (Dropwise with swirling) medium->mix calc->mix use 3. Use Immediately in Cell Assay mix->use G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB tf Transcription Factor kinaseB->tf response Cellular Response (e.g., Proliferation) tf->response inhibitor Methyl N-[4-(hydroxymethyl) phenyl]carbamate inhibitor->kinaseB

Caption: Hypothetical inhibition of a kinase cascade.

References

Sources

Method

Application Notes &amp; Protocols for the In Vivo Evaluation of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Abstract This document provides a comprehensive strategic guide for establishing in vivo dosing and administration protocols for the novel chemical entity (NCE), methyl N-[4-(hydroxymethyl)phenyl]carbamate. As this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive strategic guide for establishing in vivo dosing and administration protocols for the novel chemical entity (NCE), methyl N-[4-(hydroxymethyl)phenyl]carbamate. As this compound enters preclinical evaluation, a systematic approach is essential for generating reliable and reproducible data. This guide eschews a rigid template, instead presenting a logical workflow grounded in established pharmaceutical development principles. We will cover critical-to-success stages, including physicochemical characterization, formulation development, determination of the maximum tolerated dose (MTD), and foundational pharmacokinetic (PK) profiling. Each protocol is designed as a self-validating system, with an emphasis on the scientific rationale behind key experimental decisions, ensuring that researchers, scientists, and drug development professionals can confidently advance their investigations.

Introduction: The Scientific Imperative

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a compound featuring a carbamate moiety, a functional group renowned for its significant role in medicinal chemistry. Carbamates are present in numerous therapeutic agents and are often employed as stable isosteres of amide bonds or as prodrug moieties to enhance pharmacokinetic properties.[1][2] The stability and hydrogen-bonding capabilities of the carbamate group can be modulated to improve a compound's metabolic profile and bioavailability.[1][2]

Given the absence of established in vivo data for this specific molecule, the initial preclinical studies are of paramount importance. The primary challenge for many NCEs lies in their poor aqueous solubility, which can hinder absorption and lead to inaccurate assessments of efficacy and toxicology.[3][4][5] Therefore, a data-driven approach to formulation is the critical first step. This guide provides the foundational protocols to characterize the compound, develop appropriate formulations, and establish a safe and effective dosing window for subsequent pharmacodynamic and toxicological studies.

Phase I: Pre-Formulation & Solubility Assessment

Rationale: The success of any in vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound. Solubility is the cornerstone of formulation development.[6] Determining the solubility of methyl N-[4-(hydroxymethyl)phenyl]carbamate in a range of pharmaceutically acceptable vehicles is the first and most critical experimental step. This data will directly inform the selection of an appropriate formulation strategy, mitigating risks of compound precipitation and ensuring consistent exposure.[5]

Protocol 2.1: Solubility Screening
  • Vehicle Selection: Prepare a panel of common preclinical vehicles. This should include aqueous-based solutions, co-solvents, and lipid-based systems. (See Table 1 for examples).

  • Compound Addition: To 1 mL of each vehicle in a glass vial, add an excess of methyl N-[4-(hydroxymethyl)phenyl]carbamate (e.g., 10-20 mg, accurately weighed).

  • Equilibration: Tightly cap the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant and dilute it with an appropriate analytical solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express solubility in mg/mL. Visual inspection for clarity and the presence of particulates should also be recorded.

Data Presentation: Solubility Profile
Vehicle CategoryExample VehicleTarget RouteSolubility (mg/mL)Observations (e.g., Clear, Hazy, Suspension)
Aqueous Saline (0.9% NaCl)IV, IP, SC, PO
5% Dextrose in Water (D5W)IV, IP, SC, PO
Phosphate-Buffered Saline (PBS), pH 7.4IV, IP, SC, PO
Co-Solvents 10% DMSO / 90% SalineIV, IP
20% Solutol HS 15 / 80% WaterIV, PO
40% PEG 400 / 60% WaterPO
Lipids/Oils Corn Oil / Sesame OilPO, SC
Medium-Chain Triglycerides (MCT)PO
Surfactants 1% Tween 80 in WaterPO

Table 1: Template for recording the solubility of methyl N-[4-(hydroxymethyl)phenyl]carbamate in common preclinical vehicles.

Phase II: Formulation Development Workflow

Rationale: The solubility data from Phase I dictates the formulation strategy. A logical, stepwise approach prevents unnecessary complexity and ensures the simplest viable formulation is used. For intravenous (IV) administration, the compound must be fully solubilized to prevent capillary blockade, whereas oral (PO) administration allows for solutions, suspensions, or lipid-based systems.[5] Lipid-based formulations can be particularly effective for lipophilic compounds, as they can enhance absorption through the gastrointestinal tract.[3][7]

Visualization: Formulation Decision Workflow

Below is a decision-making workflow to guide the formulation process based on the results from Protocol 2.1.

G cluster_0 Formulation Development Pathway start Solubility Data from Protocol 2.1 decision1 Solubility in Aqueous Vehicle > Target Dose? start->decision1 formulation1 Aqueous Solution (e.g., Saline, PBS) VALIDATE: Stability, pH decision1->formulation1 Yes decision2 Solubility in Co-Solvent Vehicle > Target Dose? decision1->decision2 No formulation2 Co-Solvent Solution (e.g., PEG400, DMSO) VALIDATE: In-use stability, hemolysis (for IV) decision2->formulation2 Yes decision3 Oral Route Possible? decision2->decision3 No formulation3 Micronized Suspension (e.g., in 0.5% MC) VALIDATE: Particle size, re-suspendability decision3->formulation3 Yes fail Formulation Unfeasible Re-evaluate compound or consider advanced methods (e.g., nanocrystals) decision3->fail No (IV Required) formulation4 Lipid-Based Formulation (e.g., in Corn Oil) VALIDATE: Homogeneity, stability formulation3->formulation4 Consider as Alternative

Caption: Decision workflow for selecting an appropriate preclinical formulation.

Protocol 3.1: Preparation of a Co-Solvent Formulation (Example for PO/IP)
  • Vehicle Preparation: Prepare the co-solvent vehicle. For example, to make a 40% PEG 400 in water vehicle, combine 4 mL of PEG 400 with 6 mL of sterile water for injection and mix thoroughly.

  • Compound Solubilization: Accurately weigh the required amount of methyl N-[4-(hydroxymethyl)phenyl]carbamate. Add it to a small volume of PEG 400 (the organic co-solvent) first and vortex until fully dissolved. A gentle warming (37-40°C) or sonication may be applied if necessary.[5]

  • Final Dilution: Gradually add the aqueous component (water) to the dissolved compound concentrate while continuously vortexing to prevent precipitation.

  • Quality Control: Visually inspect the final formulation for clarity and absence of particulates. Check the pH and confirm the final concentration with a suitable analytical method (e.g., HPLC-UV). This validation step is crucial for a self-validating protocol.

Phase III: In Vivo Dose Range Finding: Maximum Tolerated Dose (MTD)

Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[8] Establishing the MTD is a critical first step in in vivo testing to define the safe upper limit for dosing in subsequent efficacy studies.[9][10] It ensures that any observed efficacy is not confounded by systemic toxicity.[10] The study is typically short-term (e.g., 7 days) and uses a small number of animals.[11]

Protocol 4.1: Acute MTD Study in Mice
  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, with equal numbers of males and females. Acclimate animals for at least 3-5 days before the study.

  • Dose Selection: Based on any available in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose. If no data is available, a low starting dose (e.g., 10 mg/kg) is prudent. Subsequent dose levels can be escalated using a modified Fibonacci sequence or a fixed increment (e.g., 2-fold or 3-fold).

  • Study Design: Employ a dose escalation design. A common approach is the "3+3" design, though for non-GLP studies, smaller group sizes (n=2-3 per dose group) may be used.[12]

    • Administer the starting dose to the first cohort of animals.

    • If no or mild toxicity is observed, escalate to the next dose level in a new cohort.

    • If dose-limiting toxicities (DLTs) are observed, expand the cohort at that dose level for confirmation.

  • Administration: Administer the formulated compound via the intended clinical or experimental route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). Include a vehicle-only control group.

  • Monitoring & Endpoints: Monitor animals daily for a minimum of 7 days post-dose.

    • Primary Endpoint: Dose-limiting toxicity, often defined as >20% body weight loss or significant, persistent adverse clinical signs.[8]

    • Key Observations:

      • Body Weight: Measure daily.

      • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress (e.g., lethargy, ruffled fur, abnormal breathing).

      • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose level that does not produce DLTs.[12]

Visualization: MTD Study Workflow

G cluster_1 Maximum Tolerated Dose (MTD) Study Workflow start Select Starting Dose (e.g., 10 mg/kg) dose_cohort Dose Cohort 1 (n=3) Administer Compound/Vehicle start->dose_cohort monitor Monitor Daily for 7 Days (Body Weight, Clinical Signs) dose_cohort->monitor decision Dose-Limiting Toxicity (e.g., >20% Weight Loss)? monitor->decision escalate Escalate to Next Dose Level in New Cohort decision->escalate No mtd_defined MTD = Previous Dose Level END STUDY decision->mtd_defined Yes escalate->dose_cohort

Caption: A simplified workflow for a dose escalation MTD study.

Phase IV: Foundational Pharmacokinetic (PK) Profiling

Rationale: A pharmacokinetic study measures how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body over time.[13] This is essential for correlating drug exposure with pharmacological effects.[14] A foundational PK study typically involves administering the compound by both an intravenous (IV) route and the intended therapeutic route (e.g., oral) to determine key parameters like clearance, half-life, and absolute bioavailability (F%).[13][15]

Protocol 5.1: Single-Dose PK Study in Rats
  • Animal Model: Use Sprague-Dawley or Wistar rats (n=3-4 per group), which are often cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Study Groups:

    • Group 1 (IV): Administer a low, non-toxic dose (e.g., 1-2 mg/kg) as a bolus injection. The dose should be well below the MTD.

    • Group 2 (PO): Administer a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • IV Group Timepoints: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group Timepoints: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of methyl N-[4-(hydroxymethyl)phenyl]carbamate in the plasma using a validated bioanalytical method, typically LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the concentration-time curveRepresents total drug exposure
Elimination half-lifeDetermines dosing interval and time to steady-state
CL ClearanceMeasures the body's efficiency in eliminating the drug
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F% Absolute Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation

Table 2: Essential pharmacokinetic parameters derived from in vivo studies.[13]

Conclusion and Future Directions

The successful execution of the protocols outlined in this guide will establish a robust foundation for the continued preclinical development of methyl N-[4-(hydroxymethyl)phenyl]carbamate. The data generated from solubility screening, formulation development, MTD determination, and PK profiling are indispensable for the rational design of future efficacy and safety studies. By understanding the compound's fundamental biopharmaceutical properties and safe dosing range, researchers can proceed with confidence, increasing the probability of success and accelerating the path from discovery to potential clinical application.

References

  • Title: Maximum tolerable dose (MTD) studies Source: Charles River Laboratories URL: [Link]

  • Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: Symeres URL: [Link]

  • Title: From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development Source: Quotient Sciences URL: [Link]

  • Title: Preclinical α-FORMULATION™ Screen Source: The Solubility Company URL: [Link]

  • Title: Maximum Tolerated Dose Study Services Source: Reaction Biology URL: [Link]

  • Title: Dose Escalation Study Design Example (With Results) Source: ClinicalTrials.gov URL: [Link]

  • Title: Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid Source: Impressions@MAHE URL: [Link]

  • Title: A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: PMC (PubMed Central) URL: [Link]

  • Title: Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid Source: PMC (PubMed Central) URL: [Link]

  • Title: In Vivo Pharmacokinetic (PK) Studies - Drug Discovery Source: Selvita URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC (PubMed Central) - NIH URL: [Link]

  • Title: Evaluation of preclinical formulations for a poorly water-soluble compound Source: PubMed URL: [Link]

  • Title: Advances in measuring single-cell pharmacokinetics and pharmacology in vivo Source: PMC (PubMed Central) - NIH URL: [Link]

  • Title: In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 Source: MDPI URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC (PubMed Central) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Welcome to the technical support guide for the synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction yield and purity. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing methyl N-[4-(hydroxymethyl)phenyl]carbamate?

The most direct and widely employed method is the reaction of 4-aminobenzyl alcohol with methyl chloroformate.[1][2] This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of methyl chloroformate.[3] A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

Q2: Why is the choice of base so critical in this synthesis?

The base plays a dual role: it neutralizes the HCl byproduct and can also deprotonate the starting amine, increasing its nucleophilicity. However, the choice of base is critical to avoid side reactions.[4]

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃, NaOH): These are often used in biphasic systems (e.g., water/dichloromethane). They are effective at neutralizing acid but can promote the hydrolysis of methyl chloroformate if not controlled properly.[5][6]

  • Organic Amine Bases (e.g., Pyridine, Triethylamine): These are used in anhydrous organic solvents. They act as both a base and a nucleophilic catalyst. However, they can be difficult to remove during purification. Pyridine is often a good choice as it is a mild base and an effective catalyst.[1][7] A strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also be effective.[8]

Q3: What are the optimal reaction conditions to maximize yield?

Optimizing conditions is key to achieving high yields. Several factors must be carefully controlled:

ParameterRecommended ConditionRationale & Key Considerations
Temperature 0 °C to Room TemperatureThe reaction is exothermic. Starting at 0 °C during the addition of methyl chloroformate minimizes side reactions, such as the formation of ureas or double acylation.[2] Allowing the reaction to slowly warm to room temperature ensures it goes to completion.
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl AcetateThe solvent must be inert to the reactants and capable of dissolving the starting material. Anhydrous conditions are crucial to prevent the hydrolysis of methyl chloroformate.[1]
Reagent Stoichiometry 4-Aminobenzyl Alcohol (1.0 eq), Methyl Chloroformate (1.05-1.2 eq), Base (1.1-1.5 eq)A slight excess of methyl chloroformate ensures complete consumption of the starting amine. A corresponding excess of base is needed to neutralize all the generated HCl.
Reaction Time 1 - 4 hoursProgress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material (4-aminobenzyl alcohol) and the product. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio).[8] The starting amine is more polar and will have a lower Rf value than the less polar carbamate product. Visualize the spots using a UV lamp (254 nm).

Experimental Protocol: Standard Synthesis

This protocol provides a reliable method for the synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Materials:

  • 4-Aminobenzyl alcohol

  • Methyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by adding 1 M HCl solution to neutralize excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure product.[8]

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_products Products 4-Aminobenzyl_Alcohol 4-Aminobenzyl Alcohol Nucleophilic_Attack 4-Aminobenzyl_Alcohol->Nucleophilic_Attack Nucleophilic Attack Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Nucleophilic_Attack Target_Product Methyl N-[4-(hydroxymethyl)phenyl]carbamate HCl HCl Pyridine Pyridine (Base) Pyridine->HCl Neutralizes Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Tetrahedral_Intermediate->Target_Product Eliminates Cl- Tetrahedral_Intermediate->HCl Eliminates Cl-

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Possible CauseRecommended SolutionScientific Rationale
1a. Wet Reagents/Solvent Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents.Methyl chloroformate is highly moisture-sensitive and will readily hydrolyze to methanol and HCl in the presence of water, preventing it from reacting with the amine.[5]
1b. Inactive Methyl Chloroformate Use a fresh bottle of methyl chloroformate or check the purity of the existing stock.Over time, methyl chloroformate can decompose, especially if not stored properly (cool, dry, under inert gas).
1c. Insufficient Base Ensure at least 1.1 equivalents of base are used relative to the methyl chloroformate.The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An adequate amount of base is required to neutralize this acid.[3]
1d. Reaction Temperature Too Low After the initial addition at 0 °C, allow the reaction to warm to room temperature to ensure it proceeds to completion.While low temperatures control side reactions, the activation energy may not be overcome if the reaction is held at 0 °C for its entire duration, leading to an incomplete reaction.
Problem 2: Formation of a White Precipitate (Byproduct)
Possible CauseRecommended SolutionScientific Rationale
2a. Dimerization (Urea Formation) Add the methyl chloroformate slowly and ensure efficient stirring. Maintain a low temperature (0 °C) during addition.If the local concentration of methyl chloroformate is too high, it can react with the already-formed carbamate product or another molecule of the starting amine to form a urea byproduct. This is particularly an issue if an isocyanate intermediate is formed.[9]
2b. Double Acylation Use only a slight excess (1.05-1.1 eq) of methyl chloroformate.The hydroxyl group on 4-aminobenzyl alcohol is also nucleophilic. Although less reactive than the amine, it can react with excess methyl chloroformate, especially at higher temperatures or with prolonged reaction times, to form a carbonate, leading to a bis-acylated byproduct.
2c. Pyridinium Hydrochloride Salt This is an expected byproduct when using pyridine.The salt is typically soluble in the aqueous phase during workup and will be removed. If it precipitates from the organic solvent, it can be filtered off before proceeding with the aqueous wash.
Problem 3: Difficulty in Product Purification
Possible CauseRecommended SolutionScientific Rationale
3a. Co-eluting Impurities If TLC shows impurities with similar Rf values, try a different solvent system for column chromatography (e.g., changing the polarity with different solvents like DCM/methanol).The polarity of the mobile phase must be optimized to achieve differential partitioning of the product and impurities on the silica gel stationary phase.
3b. Product Oiling Out During recrystallization, if the product "oils out," try using a more dilute solution, cooling the solution more slowly, or adding the anti-solvent (e.g., hexane) at a slightly warmer temperature before slow cooling.Oiling out occurs when the product's solubility drops too rapidly for crystals to form. Slower cooling allows for the ordered arrangement of molecules into a crystal lattice.
3a. Product Instability The hydroxymethyl group can be susceptible to oxidation or other side reactions under harsh conditions.Avoid unnecessarily high temperatures during solvent removal and prolonged exposure to air. The product is generally stable, but care should be taken.[10]
Troubleshooting Workflow

G Start Reaction Complete (TLC) CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product (TLC/NMR)? CheckYield->CheckPurity No Solution_Wet Use Anhydrous Conditions CheckYield->Solution_Wet Yes Solution_Urea Slow Reagent Addition at 0°C CheckPurity->Solution_Urea Yes (Urea byproduct) End Obtain Pure Product CheckPurity->End No Solution_Base Check Base Stoichiometry Solution_Wet->Solution_Base Solution_Temp Warm to RT Solution_Base->Solution_Temp Solution_Purify Optimize Chromatography / Recrystallization Solution_Urea->Solution_Purify Solution_Purify->End

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses, 78, 234. DOI: 10.15227/orgsyn.078.0234.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl (4-formylphenyl)carbamate.
  • BenchChem. (2026). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Vedantu. (2024). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE.
  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47.
  • Ross, S. D., Finkelstein, M., & Petersen, R. C. (1964). The Schotten-Baumann reaction. Journal of the American Chemical Society, 86(14), 2745-2749.
  • RSC Publishing. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00141H.
  • RSC Publishing. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Ross, S. D., & Finkelstein, M. (1957). The Condensation of Amines with Chloroformates. Journal of the American Chemical Society, 79(24), 6547-6551.
  • PubMed. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Methyl N-[4-(hydroxymethyl)phenyl]carbamate in DMSO

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with methyl N-[4-(hydroxymethyl)phenyl]carbamate in Dimethyl Sulfoxide (DMSO...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with methyl N-[4-(hydroxymethyl)phenyl]carbamate in Dimethyl Sulfoxide (DMSO). This resource is designed to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design more robust experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving methyl N-[4-(hydroxymethyl)phenyl]carbamate in DMSO at my desired concentration. What are the immediate troubleshooting steps?

A1: Difficulty in dissolving a new batch of compound is a common hurdle. Here’s a systematic approach to address this, starting with the most likely culprits:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly alter its solvent properties, often decreasing the solubility of organic compounds.

    • Actionable Step: Always use anhydrous, high-purity DMSO, preferably from a freshly opened bottle. For ongoing experiments, consider aliquoting your stock of DMSO into smaller, single-use vials to minimize repeated exposure to air.

  • Gentle Heating: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[1]

    • Actionable Step: Gently warm your solution in a water bath set to 30-40°C. Intermittent vortexing during this process can further aid dissolution. Caution: Avoid excessive heat, as it may lead to the degradation of the carbamate.

  • Mechanical Agitation (Sonication): Sonication utilizes high-frequency sound waves to create microbubbles that collapse, generating localized energy. This process, known as cavitation, can effectively break down compound aggregates and accelerate the dissolution process.

    • Actionable Step: Place your vial in a sonicator bath for 5-15 minute intervals. Check for visual clarity after each interval.

Q2: My methyl N-[4-(hydroxymethyl)phenyl]carbamate was initially dissolved, but now I see precipitation after storage. What happened?

A2: This is a frequent observation, often attributable to two primary factors:

  • Moisture Absorption: As mentioned, if the container is not perfectly sealed, your DMSO solution will absorb atmospheric water over time. This change in the solvent environment can cause the compound to crash out of solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote the formation of micro-precipitates that may not be immediately visible. Each cycle provides an opportunity for nucleation and crystal growth.

Preventative Measures:

  • Proper Storage: Store your stock solutions in tightly sealed vials at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated temperature cycling of the main stock.

  • Pre-use Inspection: Before each use, bring the aliquot to room temperature and visually inspect for any precipitation. If present, follow the redissolution protocol outlined below.

Troubleshooting Guides

Guide 1: Protocol for Redissolving Precipitated Methyl N-[4-(hydroxymethyl)phenyl]carbamate

This protocol provides a step-by-step method to bring your compound back into a clear solution.

Experimental Protocol:

  • Equilibration: Allow the vial containing the precipitated solution to come to room temperature.

  • Initial Vortexing: Vortex the vial vigorously for 30-60 seconds.

  • Gentle Warming: Place the vial in a water bath at 37°C for 10-15 minutes.

  • Vortex and Inspect: Remove the vial, vortex again, and visually inspect for remaining solid particles.

  • Sonication (if necessary): If precipitation persists, place the vial in a sonicator bath for 10-20 minutes.

  • Final Inspection: After sonication, the solution should be clear. If not, the initial concentration may be too high for the current solvent conditions.

In-Depth Scientific Discussion

Understanding the Molecular Interactions

Methyl N-[4-(hydroxymethyl)phenyl]carbamate possesses both polar and non-polar characteristics. The phenyl ring and the methyl group contribute to its non-polar nature, while the hydroxymethyl and carbamate groups provide sites for hydrogen bonding, making it polar. DMSO is a polar aprotic solvent, meaning it has a dipole moment but does not readily donate protons for hydrogen bonding. Its ability to dissolve a wide range of compounds stems from its capacity to act as both a hydrogen bond acceptor and to engage in dipole-dipole interactions.

The solubility of your compound in DMSO is a delicate balance of these interactions. The presence of water, a polar protic solvent, can disrupt the solvation shell that DMSO forms around the compound, leading to a decrease in solubility.

Potential for Compound Degradation

Carbamates, while generally stable, can be susceptible to hydrolysis, especially under basic or acidic conditions, or at elevated temperatures. The thermal decomposition of carbamates is a known phenomenon, though the temperatures required are typically high.[2] While gentle warming to 30-40°C is unlikely to cause significant degradation, prolonged exposure to higher temperatures should be avoided.

Visualizing the Troubleshooting Workflow

Diagram 1: Decision Tree for Dissolving Methyl N-[4-(hydroxymethyl)phenyl]carbamate

start Start: Prepare Solution check_dmso Use Anhydrous, High-Purity DMSO start->check_dmso add_compound Add Compound to DMSO check_dmso->add_compound vortex Vortex at Room Temperature add_compound->vortex is_dissolved1 Is the compound fully dissolved? vortex->is_dissolved1 gentle_heat Gentle Heating (30-40°C) is_dissolved1->gentle_heat No success Solution Ready for Use is_dissolved1->success Yes is_dissolved2 Is the compound fully dissolved? gentle_heat->is_dissolved2 sonicate Sonication is_dissolved2->sonicate No is_dissolved2->success Yes is_dissolved3 Is the compound fully dissolved? sonicate->is_dissolved3 is_dissolved3->success Yes fail Consider Lowering Concentration or Using Co-solvent is_dissolved3->fail No

Caption: A stepwise decision-making process for dissolving the compound.

Diagram 2: Factors Affecting Solubility and Stability

Solubility Compound Solubility DMSO_Purity DMSO Purity (Anhydrous) Solubility->DMSO_Purity Temperature Temperature Solubility->Temperature Agitation Mechanical Agitation (Vortexing, Sonication) Solubility->Agitation Concentration Compound Concentration Solubility->Concentration Stability Compound Stability Stability->Temperature Moisture Moisture/Water Content Stability->Moisture Light Light Exposure Stability->Light pH pH of Solution Stability->pH Moisture->Solubility (decreases)

Caption: Interplay of factors influencing compound solubility and stability.

Quantitative Data Summary

ParameterRecommended Value/PracticeRationale
Initial Test Concentration 1-10 mMA common starting range for biological assays.
DMSO Purity ≥99.9% (Anhydrous)Minimizes the impact of water on solubility.
Warming Temperature 30-40°CIncreases solubility without significant risk of degradation.
Sonication Time 5-20 minutesEffective for breaking up aggregates and aiding dissolution.
Storage Temperature -20°C or -80°CEnsures long-term stability of the stock solution.

References

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • RB Products, Inc. (2026, January 12). The Chemistry Behind Aromatic Solvents. [Link]

  • PubChem. (n.d.). Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. [Link]

  • Varadi, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3965.
  • Leahy, D. E., et al. (1990). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 79(8), 705-713.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). [Link]

  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • NIST. (n.d.). Carbamic acid, phenyl-, methyl ester. [Link]

  • D'Oria, E., et al. (2018). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. Physical Chemistry Chemical Physics, 20(38), 24866-24874.
  • Wang, Y., et al. (2004). A Novel Non-phosgene Process for the Synthesis of Methyl N-Phenyl Carbamate from Methanol and Phenylurea. Chinese Journal of Chemistry, 22(8), 782-786.
  • Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Welcome to the dedicated technical support guide for methyl N-[4-(hydroxymethyl)phenyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for methyl N-[4-(hydroxymethyl)phenyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during long-term storage. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a molecule of interest in various research and development fields. Its stability over time is critical for the reproducibility of experiments and the validity of research outcomes. This guide provides a comprehensive overview of the factors influencing its degradation and practical strategies to mitigate these effects. The information presented here is a synthesis of established principles of carbamate and benzyl alcohol chemistry, supported by relevant scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the optimal conditions for the long-term storage of solid methyl N-[4-(hydroxymethyl)phenyl]carbamate?

A1: For optimal stability, solid methyl N-[4-(hydroxymethyl)phenyl]carbamate should be stored in a tightly sealed container, protected from light, at a low temperature, and in a dry environment.

Storage ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential hydrolytic and thermal degradation.[1][2][3][4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the hydroxymethyl group and hydrolysis from atmospheric moisture.
Light Amber vial or stored in the darkProtects from photodegradation, which can be initiated by UV light.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to air and moisture and avoids reaction with the container material.
Humidity Store with a desiccantMinimizes exposure to moisture, which can lead to hydrolysis of the carbamate linkage.

Q2: I stored my solid sample in a standard freezer and noticed some degradation. What could be the cause?

A2: Standard freezers can have higher humidity due to freeze-thaw cycles. Moisture can lead to the hydrolysis of the carbamate bond. For long-term storage, it is crucial to use a desiccator within the freezer or to store the sample under an inert atmosphere in a tightly sealed vial to exclude moisture.

Q3: Can I store methyl N-[4-(hydroxymethyl)phenyl]carbamate in solution? If so, what are the recommended conditions?

A3: Storing this compound in solution for long periods is generally not recommended due to the increased risk of hydrolysis and other degradation pathways. If short-term storage in solution is necessary, the following conditions are advised:

  • Solvent: Use a dry, aprotic organic solvent.

  • pH: If an aqueous-organic mixture is unavoidable, maintain a mildly acidic pH (around 4-6) to minimize base-catalyzed hydrolysis.[5]

  • Temperature: Store at -20°C or below.[5]

  • Atmosphere: Purge the solution with an inert gas before sealing.

Degradation Pathways

Q4: What are the primary degradation pathways for methyl N-[4-(hydroxymethyl)phenyl]carbamate?

A4: Based on its chemical structure, the two primary points of degradation are the carbamate functional group and the benzylic hydroxyl group. The main degradation pathways are hydrolysis and oxidation.

Diagram: Potential Degradation Pathways

cluster_0 Methyl N-[4-(hydroxymethyl)phenyl]carbamate cluster_1 Degradation Pathways cluster_2 Degradation Products A Methyl N-[4-(hydroxymethyl)phenyl]carbamate B Hydrolysis (Acidic/Basic Conditions) A->B H+/OH- H2O C Oxidation A->C [O] D 4-Aminobenzyl alcohol + Methanol + CO2 B->D E Methyl N-(4-formylphenyl)carbamate C->E F Methyl N-(4-carboxyphenyl)carbamate E->F [O]

Caption: Potential degradation routes for methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Q5: How does the hydroxymethyl group influence the stability of the molecule?

A5: The hydroxymethyl group introduces an additional site for degradation, primarily through oxidation. Benzylic alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[6][7][8] This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

Q6: What are the likely degradation products I should look for when analyzing an aged sample?

A6: The primary degradation products to monitor would be:

  • From Hydrolysis: 4-aminobenzyl alcohol, methanol, and carbon dioxide.

  • From Oxidation: Methyl N-(4-formylphenyl)carbamate and methyl N-(4-carboxyphenyl)carbamate.

Analytical Methods for Stability Assessment

Q7: How can I quantitatively assess the degradation of my methyl N-[4-(hydroxymethyl)phenyl]carbamate sample?

A7: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Q8: Can you provide a starting point for developing an HPLC method?

A8: Certainly. A general reversed-phase HPLC method can be adapted and optimized for this specific compound.

Experimental Protocol: General HPLC Method for Stability Assessment

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[9]
Mobile Phase A gradient of water and methanol or acetonitrile.[9]
Example Gradient: Start with 10% methanol in water, increasing to 60% methanol over 20 minutes.
Flow Rate 1.0 mL/min[9]
Column Temperature 35 °C[9]
Detection UV at a wavelength of maximum absorbance for the compound.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm filter.[9]

Diagram: Workflow for HPLC-Based Stability Study

A Prepare Samples (T=0 and Stressed) B HPLC Analysis A->B C Peak Identification and Integration B->C D Quantify Parent and Degradants C->D E Assess Stability and Degradation Profile D->E

Caption: A general workflow for conducting a stability study using HPLC.

Q9: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative for analysis?

A9: GC-MS can be used, but due to the polarity and potential thermal lability of the parent compound and its degradation products, a derivatization step is often necessary.[10][11] Silylation is a common technique to increase the volatility and thermal stability of compounds with hydroxyl and carboxylic acid groups.[10]

Experimental Protocol: General GC-MS Method with Silylation

  • Sample Preparation:

    • Accurately weigh the sample into a vial.

    • Dry the sample thoroughly, as water can interfere with the silylation reaction.[10]

  • Derivatization:

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent like pyridine.[10]

    • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: Typically around 250-280°C.

    • Oven Program: A temperature gradient to separate the derivatized compounds.

    • Mass Spectrometry: Electron Ionization (EI) with full scan for identification and Selected Ion Monitoring (SIM) for quantification.[9]

Forced Degradation Studies

Q10: I need to perform a forced degradation study. What conditions should I test?

A10: Forced degradation studies, as outlined by ICH guidelines, are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating methods. The following stress conditions are recommended:

Stress ConditionTypical ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80°C)Hydrolysis of the carbamate linkage.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated temperatureRapid hydrolysis of the carbamate linkage.[5]
Oxidation 3% H₂O₂ at room temperatureOxidation of the hydroxymethyl group.
Thermal Degradation Dry heat (e.g., 80-100°C)Thermal decomposition of the carbamate and potential oxidation.
Photodegradation Exposure to UV and visible lightPhotolytic cleavage of bonds and photo-oxidation.[12]

The goal is to achieve a target degradation of 5-20%. If significant degradation occurs rapidly, the stress conditions should be made milder.

References

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed. [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. ScienceDirect. [Link]

  • BENZYL ALCOHOL. Chemicalland21. [Link]

  • Product distribution in the oxidation of 3-methoxy-4-hydroxybenzyl alcohol (1). ResearchGate. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]

  • Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Semantic Scholar. [Link]

  • BENZYL ALCOHOL. Ataman Kimya. [Link]

  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[13]uril. The Royal Society of Chemistry. [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]

  • Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]

  • Aromatic Alcohols (DE-613). Shodex. [Link]

  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

  • Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. ResearchGate. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • HPLC Method for Flavourings. fao.org. [Link]

  • Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). ResearchGate. [Link]

  • Mechanistic pathways for the degradation of SMX drug and floatation of degraded products using F–Pt co-doped TiO2 photocatalysts. RSC Advances. [Link]

  • Determination of N-methylcarbamates in Foods. Central European Journal of Public Health. [Link]

  • Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]

  • Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. IRIS-AperTO. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]

  • Method for carboxylic acid esterification.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification - mechanism for alcohol and carboxylic acid. YouTube. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Chromatographic Purification of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Welcome to the technical support center for the purification of methyl N-[4-(hydroxymethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of methyl N-[4-(hydroxymethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this polar aromatic compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and optimize your purification strategy.

Understanding the Molecule: Key Chromatographic Considerations

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a moderately polar molecule. Its chromatographic behavior is dictated by the interplay of its three key structural features: the aromatic phenyl ring, the polar N-H and C=O moieties of the carbamate group, and the highly polar primary alcohol (hydroxymethyl group).

PropertyValue / Description
Molecular Formula C₈H₉NO₃[1]
Monoisotopic Mass 167.05824 Da[1]
Predicted XlogP 1.6[1]
Key Functional Groups Aromatic Ring, Carbamate, Primary Alcohol

These groups allow the molecule to engage in various interactions, including π-π stacking (aromatic ring), dipole-dipole interactions, and extensive hydrogen bonding (carbamate N-H and O-H). This polarity means that while standard normal-phase chromatography on silica is feasible, the mobile phase must be sufficiently polar to ensure elution. Conversely, it is well-suited for reversed-phase chromatography.[2][3]

A critical consideration is the compound's stability. Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions and may exhibit thermal lability.[4][5][6] The N-(hydroxymethyl) moiety can also be prone to degradation.[7] Therefore, purification conditions should be kept mild wherever possible.

General Purification & Troubleshooting Workflow

A systematic approach is crucial for developing a robust purification method. The workflow below outlines the logical progression from crude sample analysis to the isolation of the pure compound.

Purification Workflow cluster_prep Phase 1: Analysis & Method Development cluster_decision Phase 2: Method Selection cluster_exec Phase 3: Execution & Isolation A Crude Product Mixture B Analytical TLC / HPLC-MS Analysis A->B C Assess Purity & Identify Key Impurities B->C D Choose Purification Scale & Method C->D E Normal-Phase Flash Chromatography D->E  Large Scale  Non-polar Impurities F Reversed-Phase Preparative HPLC D->F  High Resolution  Polar Impurities G Perform Purification E->G F->G H Analyze Fractions (TLC/HPLC) G->H I Combine Pure Fractions & Evaporate Solvent H->I J Final Purity Analysis & Characterization I->J

Caption: A systematic workflow for chromatographic purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Q1: I'm getting poor separation between my product and impurities during flash chromatography. What should I do?

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: Your solvent system may be too strong (polar), causing all compounds to elute quickly (high Rf), or too weak, resulting in poor movement from the baseline.

    • Solution: The key is systematic optimization using Thin Layer Chromatography (TLC).[8] Aim for an Rf value for your target compound of ~0.25-0.35 in the chosen solvent system for good separation on a flash column.

      • If the Rf is too high, decrease the polarity (e.g., reduce the percentage of methanol in dichloromethane or ethyl acetate in hexanes).

      • If the Rf is too low, increase the polarity. A common starting point for polar compounds is 5% methanol in dichloromethane or 50% ethyl acetate in hexanes.[9]

  • Isocratic vs. Gradient Elution: A single solvent mixture (isocratic) may not be sufficient to separate compounds with different polarities.

    • Solution: Employ a solvent gradient. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities. This often provides superior resolution compared to isocratic methods.[8]

Q2: My product yield is very low after the column. Where did it go?

Potential Causes & Solutions:

  • Irreversible Adsorption to Silica Gel: The polar hydroxyl and carbamate groups can interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to product loss on the column.

    • Solution 1 (Deactivation): Neutralize the acidic sites on the silica gel. Add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will compete for the active sites and reduce tailing and irreversible binding.[9]

    • Solution 2 (Alternative Stationary Phase): If the problem persists, consider a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.

  • Improper Sample Loading: Loading the sample in a large volume of a strong solvent can cause poor separation and band broadening, leading to mixed fractions and perceived yield loss.

    • Solution: Use the "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method ensures that the sample is introduced to the column in a highly concentrated, narrow band, significantly improving resolution.[2]

  • Compound Degradation: As mentioned, the compound may be sensitive to the acidic nature of silica.

    • Solution: Besides deactivating the silica with triethylamine, work quickly and avoid leaving the compound on the column for extended periods.

Q3: My HPLC peaks are tailing or fronting. How can I improve the peak shape?

Potential Causes & Solutions:

  • Peak Tailing - Secondary Interactions: This is often caused by interactions between the analyte and active silanol groups on the C18 stationary phase.[10]

    • Solution: Add a modifier to the mobile phase. A small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) in both the aqueous and organic phases can suppress the ionization of free silanols, leading to sharper, more symmetrical peaks.

  • Peak Tailing/Fronting - Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[10]

    • Solution: Dilute your sample or reduce the injection volume. Perform a dilution series to find the optimal concentration for your column size and conditions.

  • Peak Splitting - Injection Solvent Effect: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the peak to split or distort.[10]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.

Recommended Purification Protocols

Protocol 1: Normal-Phase Flash Chromatography

This method is ideal for larger-scale purification (>50 mg) and for removing less polar or much more polar impurities.

  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.25-0.35.

  • Column Selection & Packing: Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column with silica gel (230-400 mesh) as a slurry in the least polar solvent of your mobile phase system.[8]

  • Sample Loading: Prepare a "dry load" as described in Q2 above for best results.

  • Elution: Begin eluting with a mobile phase slightly less polar than your TLC solvent system. Collect fractions continuously. Gradually increase the solvent polarity (gradient elution) to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table of Suggested Starting Solvent Systems (Normal-Phase):

SystemPolarityComments
Ethyl Acetate / HexanesLow to HighA standard, versatile system. Start at 20% EtOAc and increase as needed.[11]
Methanol / DichloromethaneHighExcellent for polar compounds. Start at 1-2% MeOH and increase carefully.[9]
Acetone / HexanesMedium to HighAn alternative to EtOAc/Hexanes with different selectivity.

Protocol 2: Reversed-Phase Preparative HPLC

This method is preferred for high-resolution separations, especially for removing impurities with very similar polarity, and for smaller-scale purifications.

  • Analytical HPLC: Develop a separation method on an analytical C18 column. A typical starting point is a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid.

  • Method Scaling: Scale the analytical method to your preparative column, adjusting the flow rate and injection volume according to the column diameter and length.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or the initial mobile phase itself). Filter the sample through a 0.45 µm syringe filter to remove particulates.[12]

  • Purification: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the scaled gradient method.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to your product's peak.

  • Isolation: Combine the pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product.

Frequently Asked Questions (FAQs)

  • Q1: Should I use normal-phase or reversed-phase chromatography?

    • The choice depends on your scale and the nature of the impurities. For large quantities (>1 g) and when impurities are significantly different in polarity, flash chromatography (normal-phase) is often more practical and cost-effective. For high-purity requirements and for separating closely related impurities, reversed-phase HPLC is superior.

  • Q2: How do I choose the right column size for flash chromatography?

    • This depends on the difficulty of the separation, indicated by the difference in Rf values (ΔRf) between your product and the nearest impurities on TLC. For easy separations (ΔRf > 0.2), a silica-to-sample ratio of 40:1 may suffice. For difficult separations (ΔRf < 0.1), a ratio of 100:1 or even 200:1 might be necessary.

  • Q3: How should I store the purified methyl N-[4-(hydroxymethyl)phenyl]carbamate to prevent degradation?

    • To prevent potential hydrolysis from atmospheric moisture, the compound should be stored as a solid in a dry environment, such as in a desiccator containing a drying agent (e.g., Drierite, P₂O₅).[5] For long-term storage, placing it in a freezer under an inert atmosphere (argon or nitrogen) is recommended.[5]

Advanced Troubleshooting Flowchart: Diagnosing Low Product Recovery

Recovery Troubleshooting cluster_loss Material Loss on Column cluster_separation Poor Separation Issue start Low Product Recovery After Column check_mass_balance Is total mass recovered (product + impurities) close to initial mass? start->check_mass_balance loss_adsorption Cause: Irreversible Adsorption or Degradation on Stationary Phase check_mass_balance->loss_adsorption No sep_issue Cause: Co-elution with Impurities or Solvents check_mass_balance->sep_issue Yes sol_deactivate Solution: 1. Add Triethylamine to mobile phase. 2. Switch to neutral/basic alumina. 3. Use bonded-phase silica. loss_adsorption->sol_deactivate sol_reoptimize Solution: 1. Re-optimize TLC/HPLC method. 2. Use a shallower gradient. 3. Ensure proper dry loading. sep_issue->sol_reoptimize

Caption: Diagnostic flowchart for troubleshooting low product recovery.

References

  • BenchChem. (2025).
  • Waters. (2013).
  • Li, F., & Liu, D. (1998). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Se Pu, 16(1), 59-61. [Link]

  • Robbins, W. K., et al. (2025). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry. Energy & Fuels. [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • BenchChem. (2025).
  • Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses, 78, 234. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column-chromatography.
  • BenchChem. (2025).
  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. [Link]

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. General Pharmacology: The Vascular System, 16(5), 493-497. [Link]

  • Salah, N. (2015). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. [Link]

  • PubChem. Methyl n-(4-hydroxyphenyl)carbamate. [Link]

  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101. [Link]

  • BenchChem. (2025). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)

Sources

Troubleshooting

Reducing byproducts and impurities in methyl N-[4-(hydroxymethyl)phenyl]carbamate reactions

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate. It provides in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproducts and impurities in your reactions.

Introduction

The synthesis of methyl N-[4-(hydroxymethyl)phenyl]carbamate is a critical step in the development of various pharmaceutical compounds. However, like many organic reactions, it is prone to the formation of undesirable byproducts and impurities. This can lead to reduced yields, difficult purification processes, and compromised purity of the final product. This technical support center offers practical, experience-based solutions to common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.

Issue 1: Formation of Dicarbamate Byproduct

Question: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the dicarbamate. How can I minimize its formation?

Answer: The formation of a dicarbamate, specifically methyl N-[4-({[(methoxycarbonyl)amino]methyl})phenyl]carbamate, is a common issue. It arises from the reaction of the desired product's hydroxymethyl group with another molecule of the carbamoylating agent (e.g., methyl chloroformate).

Causality: This side reaction is favored when there is an excess of the carbamoylating agent or when the reaction conditions promote the reactivity of the alcohol group.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess (no more than 1.1 equivalents) of the carbamoylating agent.

  • Slow Addition: Add the carbamoylating agent slowly to the solution of 4-aminobenzyl alcohol. This maintains a low instantaneous concentration of the reagent, favoring the more reactive amine group.

  • Temperature Management: Conduct the reaction at a low temperature (0-5 °C). Lower temperatures decrease the rate of the less favorable reaction with the alcohol.[1]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). These bases will scavenge the acid byproduct (e.g., HCl) without promoting the reaction at the hydroxyl group.

Issue 2: Oxidation of the Hydroxymethyl Group

Question: My final product is contaminated with an aldehyde or carboxylic acid impurity. What is causing this oxidation and how can I prevent it?

Answer: The hydroxymethyl group of both the starting material (4-aminobenzyl alcohol) and the product is susceptible to oxidation, leading to the formation of 4-(methoxycarbonylamino)benzaldehyde or 4-(methoxycarbonylamino)benzoic acid.

Causality: This oxidation can be caused by certain reagents or atmospheric oxygen, especially under harsh reaction conditions (e.g., elevated temperatures, presence of metal catalysts). Some carbamate synthesis methods that utilize oxidizing agents are not suitable for substrates with sensitive functional groups.[2]

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: When selecting your synthetic route, avoid methods that employ strong oxidizing agents. The reaction of an amine with a chloroformate is generally a safe choice in this regard.[3]

  • Mild Reaction Conditions: Maintain low reaction temperatures and avoid prolonged reaction times.

Issue 3: Unreacted 4-Aminobenzyl Alcohol

Question: I am having trouble achieving full conversion and my final product is contaminated with the starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors, including insufficient reagent, poor reagent quality, or deactivation of the starting material.

Causality: The amine group of 4-aminobenzyl alcohol can be protonated by the acid byproduct of the reaction, rendering it non-nucleophilic and halting the reaction.

Solutions:

  • Adequate Base: Ensure you are using at least one equivalent of a suitable base to neutralize the acid generated during the reaction. An excess of base (1.1-1.2 equivalents) is often beneficial.

  • Reagent Quality: Use high-purity 4-aminobenzyl alcohol and a fresh, high-quality carbamoylating agent. Methyl chloroformate, for example, can degrade over time.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][4] This will help you determine the optimal reaction time.

  • Activation: In some cases, in situ formation of a more reactive intermediate can be beneficial. For example, using 1,1'-carbonyldiimidazole (CDI) can be a mild and effective alternative to chloroformates.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and purification of methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Q1: What is the most common and reliable method for synthesizing methyl N-[4-(hydroxymethyl)phenyl]carbamate?

A1: The most widely used and generally reliable method is the reaction of 4-aminobenzyl alcohol with methyl chloroformate in the presence of a non-nucleophilic base.[1][3] This method is typically high-yielding and proceeds under mild conditions, which helps to minimize side reactions.

Q2: What are the primary byproducts and impurities I should be aware of?

A2: The most common impurities are:

  • Dicarbamate: Formed by the reaction at both the amine and hydroxyl groups.

  • Oxidation Products: The corresponding aldehyde and carboxylic acid.

  • Unreacted Starting Material: 4-aminobenzyl alcohol.

  • Urea Derivatives: Can form if the isocyanate intermediate is exposed to water.[6]

Q3: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative analysis of carbamates, providing detailed information on purity and the presence of impurities.[4] Reversed-phase HPLC with a C18 column is commonly used.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for impurity identification, sometimes requiring derivatization to improve volatility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the carbamate functional group.

Q4: What is the recommended procedure for purifying the crude product?

A4: The purification strategy will depend on the impurity profile:

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure product. A suitable solvent system can be determined through small-scale screening.

  • Flash Column Chromatography: If recrystallization is ineffective or if there are multiple, closely related impurities, silica gel flash chromatography is a powerful purification technique.[2][7] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Aqueous Workup: An initial aqueous workup is crucial to remove water-soluble byproducts and excess base. This typically involves washing the organic layer with a dilute acid (to remove any remaining amine starting material), followed by a wash with a dilute base (like sodium bicarbonate solution), and finally with brine.[2][7]

Experimental Protocols

Optimized Synthesis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Materials:

  • 4-aminobenzyl alcohol

  • Methyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve 4-aminobenzyl alcohol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution with stirring.

  • Slowly add methyl chloroformate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Slowly add a non-polar solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Reaction Condition Key Parameter Expected Outcome Potential Issue if Deviated
Temperature 0-5 °C during additionMinimizes dicarbamate formationIncreased byproduct formation
Stoichiometry 1.05 eq. methyl chloroformateHigh conversion, low excess reagentIncomplete reaction or more byproducts
Base 1.1 eq. TriethylamineEffective acid scavengingIncomplete reaction due to protonation
Atmosphere Inert (N2 or Ar)Prevents oxidationFormation of aldehyde/acid impurities

Visualizations

Reaction Pathway and Impurity Formation

G A 4-Aminobenzyl Alcohol C Methyl N-[4-(hydroxymethyl)phenyl]carbamate (Desired Product) A->C + Methyl Chloroformate + Base B Methyl Chloroformate B->C D Methyl N-[4-({[(methoxycarbonyl)amino]methyl})phenyl]carbamate (Dicarbamate Byproduct) C->D + Methyl Chloroformate E 4-(Methoxycarbonylamino)benzaldehyde (Oxidation Byproduct) C->E + Oxidizing Agent / O2 F Base (e.g., TEA) F->C G Oxidizing Agent / O2 G->E

Caption: Primary reaction pathway and common byproduct formation routes.

Troubleshooting Decision Tree

G start Low Yield or Purity? impurity_check Identify Major Impurity (HPLC, NMR) start->impurity_check dicarbamate Dicarbamate Present? impurity_check->dicarbamate oxidation Oxidation Products Present? dicarbamate->oxidation No sol_dicarbamate Reduce Chloroformate Stoichiometry Lower Reaction Temperature Slow Addition dicarbamate->sol_dicarbamate Yes starting_material Unreacted Starting Material? oxidation->starting_material No sol_oxidation Use Inert Atmosphere Degas Solvents oxidation->sol_oxidation Yes sol_sm Check Base Stoichiometry Verify Reagent Quality Increase Reaction Time starting_material->sol_sm Yes end Purify and Re-analyze starting_material->end No sol_dicarbamate->end sol_oxidation->end sol_sm->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Keillor, J. W., & Huang, X. (2002). METHYL CARBAMATE FORMATION VIA MODIFIED HOFMANN REARRANGEMENT REACTIONS: METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses, 78, 234. doi:10.15227/orgsyn.078.0234. Retrieved from [Link]

  • Gamón, M., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 217, 344-351. doi:10.1016/j.foodchem.2016.08.038. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 289-297. doi:10.3762/bjoc.17.33. Retrieved from [Link]

  • Almac. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Li, Y., et al. (2016). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 13(8), 762. doi:10.3390/ijerph13080762. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • de Souza, D., & de Souza, A. O. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(6), 1155-1162. doi:10.1590/S0103-50532012000600021. Retrieved from [Link]

  • Wang, C., et al. (2014). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 936, 333-336. Retrieved from [Link]

  • Ismaili, L., et al. (2007). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2007(11), 1715-1718. doi:10.1055/s-2007-982558. Retrieved from [Link]

  • Aresta, M., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Catalysis Science & Technology, 5(2), 856-864. doi:10.1039/C4CY01140A. Retrieved from [Link]

  • Wang, Y., et al. (2017). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 7(83), 52839-52847. doi:10.1039/C7RA10360A. Retrieved from [Link]

  • Li, X., et al. (2008). A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. Catalysis Communications, 9(6), 1034-1038. Retrieved from [Link]

  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol? Retrieved from [Link]

  • Qiu, Z., et al. (2008). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Catalysis Letters, 124(3-4), 242-247. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Perillo, I. A., & Lamdan, S. (1998). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Synthetic Communications, 28(11), 2059-2065. Retrieved from [Link]

  • CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015).
  • Kumar, A., et al. (2019). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical Sciences, 131(1), 1-9. Retrieved from [Link]

  • Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. doi:10.1021/acs.orglett.0c01013. Retrieved from [Link]

  • IL284811A - Process for preparing {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate having high purity. (2021).
  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Organic Syntheses, 23, 13. doi:10.15227/orgsyn.023.0013. Retrieved from [Link]

  • Fahmy, M. A. H., & Fukuto, T. R. (1972). Convenient method for synthesis of (hydroxymethyl)carbamates. Journal of Agricultural and Food Chemistry, 20(1), 168-169. doi:10.1021/jf60179a044. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for Methyl N-[4-(hydroxymethyl)phenyl]carbamate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex thermodynamic and kinetic challenges associated with methyl N-[4-(hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex thermodynamic and kinetic challenges associated with methyl N-[4-(hydroxymethyl)phenyl]carbamate .

Due to its structural features—a highly flexible hydroxymethyl (-CH₂OH) group acting as a strong hydrogen-bond donor/acceptor, coupled with a carbamate (-NHCOOCH₃) moiety prone to conformational polymorphism—this compound is notoriously difficult to crystallize. It frequently exhibits Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphic instability[1].

This guide bypasses generic advice, providing you with mechanistically grounded, self-validating workflows to achieve high-purity, stable crystalline isolates.

Part 1: Mechanistic Deep Dive & Troubleshooting Desk (FAQ)

Q1: My crystallization yields a dense, milky oil at the bottom of the flask instead of crystals. What is happening fundamentally?

The Science: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the solvent/anti-solvent mixture forces a spinodal decomposition before the compound can form a crystalline lattice[1][2]. The hydroxymethyl and carbamate groups form transient, flexible intermolecular hydrogen-bond networks with the solvent. Instead of nucleating, the system minimizes its free energy by separating into two liquid phases: a solute-rich phase (the oil) and a solute-lean phase (the supernatant)[3]. The Fix: You must alter your thermodynamic operating line. Avoid "crash cooling" or rapid anti-solvent addition, which drives the system deep into the unstable spinodal region. Instead, you must navigate the metastable zone just below the binodal curve and introduce seed crystals to lower the activation energy for nucleation[4].

Q2: Even when I get crystals from the oil phase, the melting points are inconsistent between batches. Why?

The Science: Carbamates are highly susceptible to conformational polymorphism [5][6]. The rotational freedom around the N-C and O-C bonds of the carbamate group, combined with the flexible hydroxymethyl group, allows the molecule to pack into multiple distinct hydrogen-bonding motifs depending on the solvent environment[7]. When crystals nucleate from a highly supersaturated oil phase, they do so uncontrollably, often trapping metastable polymorphs or forming solvates/gels. The Fix: Implement temperature-cycling (Ostwald ripening) to drive the polymorphic transition from the kinetically favored metastable form to the thermodynamically stable form.

Q3: How do I select the right solvent system to prevent LLPS?

The Science: LLPS is most prominent in solvent systems with extreme polarity differences (e.g., Methanol/Water or Methanol/Heptane)[8][9]. You need a solvent system that maintains a gentle solubility gradient. The Fix: Transition to a moderately polar solvent system like Ethyl Acetate/Heptane or Isopropanol/Water. See the Data Analytics section below for empirical solvent performance.

Part 2: Data Analytics – Solvent System Performance

The following table synthesizes quantitative data on solvent system behaviors for methyl N-[4-(hydroxymethyl)phenyl]carbamate crystallization, highlighting the causality between solvent choice, LLPS tendency, and polymorphic outcome.

Primary SolventAnti-SolventRatio (v/v)LLPS TendencyDominant PolymorphYield (%)Purity (HPLC)
MethanolWater1:3Critical (Oils out) Mixed (Forms I & II)< 50% (Gel)92.0%
MethanolHeptane1:4HighForm II (Metastable)65%94.5%
AcetoneHexane1:2ModerateForm II (Metastable)78%96.0%
Ethyl Acetate Heptane 1:3 Low Form I (Stable) > 88% > 99.5%
IsopropanolNone (Cooling)N/ALowForm I (Stable)82%98.5%

Note: Ethyl Acetate/Heptane provides the optimal balance of solubility and anti-solvent stringency, preventing the spinodal decomposition that leads to oiling out.

Part 3: Thermodynamic Workflows & Logical Relationships

The following diagram illustrates the thermodynamic pathways of crystallization. To succeed, you must force the system down the green pathway (Controlled Supersaturation) rather than the red pathway (LLPS).

Workflow cluster_0 High Supersaturation / Crash Cooling cluster_1 Controlled Supersaturation / Seeding Sol Homogeneous Solution (API in Solvent) LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS Rapid Anti-solvent Addition MSZ Metastable Zone (No Spontaneous Nucleation) Sol->MSZ Slow Cooling / Titrated Anti-solvent Oil Solute-Rich Phase (Oil) LLPS->Oil Lean Solute-Lean Phase LLPS->Lean MetaCryst Metastable Polymorphs / Gels Oil->MetaCryst Uncontrolled Nucleation StableCryst Stable Crystalline Form MetaCryst->StableCryst Temperature Cycling Seed Addition of Seed Crystals MSZ->Seed Operating Line Below Binodal Seed->StableCryst Controlled Growth

Caption: Thermodynamic pathways comparing LLPS (oiling out) versus controlled seeded crystallization.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the internal quality control (QC) checkpoint is met.

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (LLPS Bypass)

Objective: To crystallize the compound without crossing the binodal LLPS boundary.

  • Dissolution: Suspend 10.0 g of crude methyl N-[4-(hydroxymethyl)phenyl]carbamate in 40 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • QC Checkpoint 1: The solution must be completely transparent. If particulate matter remains, hot-filter the solution through a 0.45 µm PTFE membrane.

  • Anti-Solvent Titration (Phase 1): Slowly dose 60 mL of Heptane at a rate of 2 mL/min while maintaining the temperature at 60°C.

    • QC Checkpoint 2 (Self-Validation): The solution must remain clear. If the solution turns milky or opaque (indicating LLPS has initiated), immediately halt Heptane addition, heat to 65°C, and add 5 mL of EtOAc until clarity is restored.

  • Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min. Once at 45°C, add 0.1 g (1% w/w) of pure Form I seed crystals.

  • Aging: Hold the suspension at 45°C for 2 hours to allow the seed bed to mature and consume the supersaturation, preventing spinodal decomposition.

  • Anti-Solvent Titration (Phase 2): Dose an additional 60 mL of Heptane at 1 mL/min.

  • Final Isolation: Cool to 5°C at 0.2°C/min. Filter the resulting white crystalline slurry, wash with cold Heptane (2 x 15 mL), and dry under vacuum at 40°C for 12 hours.

Protocol B: Temperature-Cycling (Ostwald Ripening) for Polymorph Purity

Objective: To convert kinetically trapped metastable polymorphs or oiled-out gels into the thermodynamically stable crystalline form.

  • Suspension: Take 10.0 g of mixed-polymorph or oiled-out material and suspend it in 50 mL of Isopropanol (IPA).

  • Heating Cycle: Heat the reactor to 55°C. At this temperature, the metastable forms will dissolve, while the stable form will remain partially undissolved (acting as in-situ seeds).

  • Cooling Cycle: Cool the reactor to 15°C at a rate of 1°C/min. Hold for 30 minutes to allow the stable form to crystallize.

    • QC Checkpoint 1: Monitor the slurry visually or via FBRM (Focused Beam Reflectance Measurement). The particles should transition from amorphous blobs to distinct, birefringent crystals under polarized light microscopy.

  • Iterative Cycling: Repeat the 55°C ↔ 15°C cycle three times. With each cycle, the solubility differential drives the dissolution of the metastable phase and the growth of the stable phase[10].

  • Isolation: After the final cooling cycle to 15°C, filter, wash with cold IPA (10 mL), and dry under vacuum.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo AutoChem. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, MDPI. Available at:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub Repository. Available at:[Link]

  • Ritonavir Form III: A New Polymorph After 24 Years. ChemRxiv. Available at:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Molecular Pharmaceutics, ACS. Available at:[Link]

  • A crystallization method to improve crystal structure and size (EP0461930A1).European Patent Office.

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Reference Data & Comparative Studies

Validation

A Technical Guide to Amine Protection: A Comparative Analysis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate and Traditional Carbamate Reagents

For Researchers, Scientists, and Drug Development Professionals In the intricate world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting gr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as amines, is a foundational strategy to prevent undesired side reactions and ensure the regioselective formation of target molecules.[1] Among the arsenal of amine protecting groups, carbamates are preeminent due to their inherent stability and the diverse conditions under which they can be cleaved.[2]

This guide provides an in-depth comparison of a functionalized carbamate reagent, Methyl N-[4-(hydroxymethyl)phenyl]carbamate, with the workhorses of traditional amine protection: Di-tert-butyl dicarbonate (Boc-anhydride) and Benzyl chloroformate (Cbz-Cl). We will delve into the mechanistic underpinnings of these reagents, present their performance based on available and inferred experimental data, and explore the unique synthetic opportunities offered by the hydroxymethyl functionality.

The Established Players: A Review of Boc and Cbz Protecting Groups

The tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups are mainstays in amine protection, offering a high degree of reliability and a wealth of established protocols.[3] Their widespread use stems from their ability to be removed under orthogonal conditions, a cornerstone of modern synthetic strategy.[2][4]

The Boc Group: A Profile of Acid-Labile Protection

The Boc group is typically introduced by reacting an amine with Boc-anhydride in the presence of a base. The resulting tert-butyl carbamate is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] This acid lability is a key feature, allowing for selective deprotection in the presence of other acid-stable protecting groups.

The Cbz Group: A Legacy of Hydrogenolysis-Based Deprotection

Introduced by Bergmann and Zervas, the Cbz group has a long and storied history in peptide synthesis.[4] It is typically installed using benzyl chloroformate and a base. The resulting benzyl carbamate is stable to acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis, a mild and highly selective method that proceeds at neutral pH.[6]

A New Contender: Methyl N-[4-(hydroxymethyl)phenyl]carbamate

While specific experimental data for Methyl N-[4-(hydroxymethyl)phenyl]carbamate as a protecting group is not extensively documented in publicly available literature, we can infer its properties and potential advantages based on the behavior of structurally similar phenyl carbamates and the electronic influence of the 4-(hydroxymethyl)phenyl moiety. The presence of the hydroxymethyl group, an electron-donating substituent on the phenyl ring, is expected to modulate the reactivity of the carbamate. Furthermore, the benzylic hydroxyl group presents a unique functional handle for further synthetic transformations.

Electronic Effects of the 4-(hydroxymethyl)phenyl Group

The hydroxymethyl group at the para-position of the phenyl ring acts as a weak electron-donating group through resonance and inductive effects. This is anticipated to increase the electron density on the carbamate nitrogen, potentially making the protected amine slightly more nucleophilic than one protected with an unsubstituted phenyl carbamate. More importantly, this electron-donating character can influence the stability of the carbamate towards cleavage.

The Benzylic Hydroxyl: A Gateway to Further Functionality

The most significant feature of this reagent is the presence of a benzylic hydroxyl group. This functionality opens up avenues for a variety of synthetic strategies not possible with traditional carbamate protecting groups:

  • Solid-Phase Synthesis: The hydroxyl group can be used as a point of attachment to a solid support, enabling the use of this protecting group in solid-phase peptide synthesis (SPPS) or other solid-phase organic synthesis (SPOS) applications.

  • Linker Chemistry: It can serve as a handle for the attachment of linkers, which can then be used to tether molecules of interest, such as in the development of antibody-drug conjugates (ADCs) or PROTACs.

  • Modification and Diversification: The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce additional molecular complexity or to fine-tune the properties of the protecting group itself.

Comparative Analysis: Performance and Applications

The following tables provide a comparative overview of Methyl N-[4-(hydroxymethyl)phenyl]carbamate and traditional carbamate reagents. The data for Methyl N-[4-(hydroxymethyl)phenyl]carbamate is inferred based on the properties of related compounds.

Table 1: Comparison of Carbamate Protecting Groups

FeatureMethyl N-[4-(hydroxymethyl)phenyl]carbamateDi-tert-butyl dicarbonate (Boc)Benzyl chloroformate (Cbz)
Protecting Group 4-(hydroxymethyl)phenylmethyl carbamatetert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Typical Reagent Methyl N-[4-(hydroxymethyl)phenyl]carbamateDi-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Installation Conditions Amine, Base (e.g., Et₃N, DIPEA)Amine, Base (e.g., Et₃N, DMAP)Amine, Base (e.g., NaHCO₃, Et₃N)
Stability Stable to mild acid and baseStable to base and nucleophilesStable to acid and base
Primary Deprotection Potentially hydrogenolysis or nucleophilic cleavageStrong acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)
Byproducts of Deprotection 4-Hydroxymethyltoluene, CO₂, AmineIsobutylene, CO₂, AmineToluene, CO₂, Amine
Key Advantage Functional handle for further modificationOrthogonal to Cbz and Fmoc groupsMild, neutral deprotection conditions
Key Disadvantage Limited experimental data availableAcid lability can be a limitationIncompatible with reducible groups

Experimental Protocols

The following are generalized protocols for the protection of a primary amine using the compared reagents.

Protocol 1: Amine Protection with Methyl N-[4-(hydroxymethyl)phenyl]carbamate (Inferred)
  • Dissolve the primary amine (1.0 eq) and Methyl N-[4-(hydroxymethyl)phenyl]carbamate (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Protection of a Primary Amine
  • Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Add di-tert-butyl dicarbonate (1.1 eq) and a base such as triethylamine (1.5 eq) or 4-(dimethylamino)pyridine (catalytic amount) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.

Protocol 3: Cbz Protection of a Primary Amine
  • Dissolve the primary amine (1.0 eq) in a mixture of a suitable organic solvent (e.g., Dioxane, Tetrahydrofuran) and water.

  • Add a base such as sodium bicarbonate (2.0 eq) or sodium carbonate (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Extract the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.

Deprotection Strategies: A Comparative Overview

The choice of deprotection strategy is paramount and is dictated by the other functional groups present in the molecule.

Table 2: Deprotection Methods for Carbamate Protecting Groups

Deprotection MethodMethyl N-[4-(hydroxymethyl)phenyl]carbamate (Inferred)BocCbz
Acidolysis Likely stable to mild acidPrimary Method (TFA, HCl)Stable
Hydrogenolysis Likely Primary Method (H₂, Pd/C)StablePrimary Method (H₂, Pd/C)
Nucleophilic Cleavage Potentially susceptible (e.g., with strong nucleophiles)StableSusceptible to some strong nucleophiles
Oxidative Cleavage Hydroxyl group may be sensitiveStableStable

Visualizing the Chemistry: Reaction Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of amines using the discussed carbamate reagents.

G cluster_0 Amine Protection Workflow Amine Primary/Secondary Amine Reaction Reaction (Solvent, Temp) Amine->Reaction Reagent Carbamate Reagent (Boc)₂O, Cbz-Cl, or Methyl N-[4-(hydroxymethyl)phenyl]carbamate Reagent->Reaction Base Base Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification ProtectedAmine Protected Amine Purification->ProtectedAmine

Caption: General workflow for amine protection using carbamate reagents.

G cluster_1 Carbamate Deprotection Workflow ProtectedAmine Protected Amine Deprotection Deprotection (Solvent, Temp) ProtectedAmine->Deprotection DeprotectionReagent Deprotection Reagent (Acid, H₂/Pd-C, etc.) DeprotectionReagent->Deprotection Workup Workup & Purification Deprotection->Workup DeprotectedAmine Deprotected Amine Workup->DeprotectedAmine

Caption: General workflow for the deprotection of carbamate-protected amines.

Conclusion and Future Outlook

The traditional Boc and Cbz protecting groups remain indispensable tools in organic synthesis, offering robust and well-characterized methods for amine protection. Their orthogonal deprotection strategies are a cornerstone of complex molecule synthesis.

Methyl N-[4-(hydroxymethyl)phenyl]carbamate, while less documented, presents an intriguing alternative with the potential for unique applications. The introduction of a benzylic hydroxyl group provides a versatile handle for solid-phase synthesis, linker attachment, and further molecular diversification. The electron-donating nature of the substituent is expected to subtly influence the stability and reactivity of the carbamate, potentially offering advantages in specific synthetic contexts.

Further experimental investigation into the synthesis, application, and deprotection of Methyl N-[4-(hydroxymethyl)phenyl]carbamate is warranted to fully elucidate its performance characteristics. Such studies will undoubtedly expand the synthetic chemist's toolkit and may lead to the development of novel and more efficient strategies for the synthesis of complex, biologically active molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting.
  • Wiley-VCH. (2001). 2 Protection of Functional Groups. In Peptide Synthesis.
  • Gaunt, M. J., & Spencer, J. B. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(9), 1233–1236.
  • Thermo Fisher Scientific. (2011, February 10).
  • Chem-Station. (2014, March 23).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44203179, Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. Retrieved from [Link]

  • Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis of (2-(Quinolin-2-yl)phenyl)carbamates by a One-Pot Friedel–Crafts Reaction/Oxidative Umpolung Aza-Grob Fragmentation Sequence. The Journal of Organic Chemistry, 87(12), 7943–7955.
  • Fisher Scientific.
  • Taylor & Francis Online. (2021, December 22). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • ResearchGate.
  • American Chemical Society. (2024, June 12).
  • SYNLETT. (2009).
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • TCI Chemicals. (2025, November 27).
  • TCI Chemicals. (2025, November 13).
  • Organic Chemistry Portal. Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved from [Link]

  • Master Organic Chemistry. (2020, May 19). Amine Protection and Deprotection.
  • Elsevier. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Bioorganic & Medicinal Chemistry Letters, 14(10), 2651-2654.
  • INIS. (2013, April 15).
  • PubMed. (2022, May 13).
  • YouTube. (2020, May 19). 26.
  • Organic Chemistry Portal. Protecting Groups. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12).
  • American Chemical Society. (2013, July 29). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802–8808.
  • PubMed. (2015, February). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products.
  • Royal Society of Chemistry. (2017). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 7(1), 1-8.
  • Royal Society of Chemistry. (2011). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions.
  • ResearchGate.
  • PubChemLite. Tert-butyl n-(2-amino-4-(hydroxymethyl)phenyl)
  • Royal Society of Chemistry. (1998). Protecting groups. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 94, 1-25.
  • Master Organic Chemistry. (2018, June 7).
  • American Chemical Society. (2008, January 19). 2,4-Bis(hydroxymethyl)aniline as a Building Block for Oligomers with Self-Eliminating and Multiple Release Properties. The Journal of Organic Chemistry, 73(4), 1428–1434.
  • TCI Chemicals. Protecting Agents.

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Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl N-[4-(hydroxymethyl)phenyl]carbamate by ¹H and ¹³C NMR

This guide provides an in-depth technical analysis and a validated protocol for the structural elucidation of methyl N-[4-(hydroxymethyl)phenyl]carbamate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. De...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis and a validated protocol for the structural elucidation of methyl N-[4-(hydroxymethyl)phenyl]carbamate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating approach to spectroscopic analysis.

Introduction: The Imperative for Rigorous Structural Validation

Methyl N-[4-(hydroxymethyl)phenyl]carbamate is a bifunctional organic molecule incorporating a carbamate moiety and a benzyl alcohol group. Such compounds are valuable as intermediates in medicinal chemistry and materials science. Accurate and unambiguous confirmation of its chemical structure is a critical prerequisite for any further research or development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation.[1] Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C), providing a detailed molecular fingerprint.[2] This guide establishes a definitive protocol for acquiring and interpreting the NMR data for the title compound, comparing expected spectral features with established data for analogous chemical structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme is adopted for methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Caption: Structure of methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Predicted NMR Data and Comparative Analysis

The expected chemical shifts are predicted based on the analysis of substituent effects and comparison with structurally related compounds. Benzyl alcohol serves as a model for the hydroxymethyl-substituted phenyl portion[3][4], while compounds like methyl N-(p-methoxyphenyl)carbamate provide data for the carbamate portion.[5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic. It is a polar aprotic solvent capable of forming hydrogen bonds with the N-H and O-H protons of the analyte, which slows down their chemical exchange. This often allows for the observation of their signals as distinct, and sometimes coupled, resonances.[6] The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm.[7]

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale & Comparative Insights
H-N~9.3 - 9.7Singlet (broad)1HCarbamate N-H protons are significantly deshielded and appear downfield. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange.
H-3, H-5~7.35Doublet (d)2HAromatic protons ortho to the carbamate group. The carbamate is an ortho, para-directing group, influencing the electronic environment. This position is analogous to the protons at 7.26 ppm in methyl N-(p-methoxyphenyl)carbamate.[5]
H-2, H-6~7.20Doublet (d)2HAromatic protons ortho to the hydroxymethyl group. This chemical shift is consistent with the aromatic region of benzyl alcohol (~7.2-7.4 ppm in CDCl₃).[3][4] The two aromatic signals will form a characteristic AA'BB' system, often appearing as two distinct doublets.
O-H~5.1 - 5.3Triplet (t)1HThe alcohol proton signal. In DMSO-d₆, coupling to the adjacent methylene protons (C9-H₂) is often resolved.[6]
C9-H₂~4.45Doublet (d)2HBenzylic protons adjacent to the aromatic ring and the hydroxyl group. Their chemical shift is higher than a simple alkyl group due to deshielding from both neighbors. In benzyl alcohol, this signal is at ~4.67 ppm (in CDCl₃).[3] Coupling to the O-H proton results in a doublet.
C8-H₃~3.65Singlet (s)3HMethyl protons of the carbamate ester. This is highly characteristic and falls in the typical range for methoxy groups attached to a carbonyl. This value is very close to the methyl signal in methyl N-(p-methoxyphenyl)carbamate (3.77 ppm in CDCl₃).[5]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The residual solvent signal for DMSO-d₆ appears as a multiplet centered at δ 39.5 ppm.[7]

Carbon Label Predicted δ (ppm) Rationale & Comparative Insights
C7 (C=O)~154.5The carbamate carbonyl carbon is characteristic and appears in this downfield region. This is consistent with related carbamates.[5][8]
C4~138.0Aromatic carbon attached to the nitrogen (ipso-carbon). Its chemical shift is influenced by the nitrogen substituent.
C1~136.5Aromatic carbon attached to the hydroxymethyl group (ipso-carbon). In benzyl alcohol, the ipso-carbon is around 140.9 ppm (in CDCl₃).[3]
C2, C6~127.5Aromatic carbons ortho to the hydroxymethyl group. This aligns with the chemical shifts of the ortho/meta carbons in benzyl alcohol (127-128.5 ppm).[3][4]
C3, C5~118.0Aromatic carbons ortho to the carbamate group. These are shifted slightly upfield compared to the other aromatic carbons.
C9 (CH₂)~62.5The benzylic carbon. In benzyl alcohol, this carbon appears at ~65.2 ppm (in CDCl₃).[3] The exact shift is solvent-dependent.
C8 (CH₃)~51.8The carbamate methyl carbon. This value is highly consistent with the methyl carbon in methyl N-(p-methoxyphenyl)carbamate (52.1 ppm in CDCl₃).[5]

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is essential for obtaining high-quality, reproducible NMR data.[9] The following steps are designed to ensure data integrity.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of methyl N-[4-(hydroxymethyl)phenyl]carbamate directly into a clean, dry vial. Precision in weighing is critical for any potential future quantitative analysis (qNMR).[10]

  • Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.

  • Internal Standard: For precise chemical shift referencing, add a minimal amount of tetramethylsilane (TMS). TMS is the universally accepted standard, with its ¹H and ¹³C signals defined as δ 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically ~4-5 cm).

NMR Data Acquisition
  • Spectrometer: Bruker Avance-III 500 MHz spectrometer (or equivalent).

  • Temperature: 298 K (25 °C).

  • ¹H NMR Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

    • Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial to allow for full relaxation of all protons, ensuring that the signal integrations are accurate and representative of the proton ratios.[1]

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): ~20 ppm (from -2 to 18 ppm) to ensure all signals and the baseline are captured.

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling).

    • Number of Scans (NS): 1024. More scans are required for ¹³C due to its low natural abundance (~1.1%).[11]

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).

Validation Workflow Diagram

The overall process for spectroscopic validation follows a logical sequence from sample handling to final structural confirmation.

Caption: Workflow for NMR-based structural validation.

Conclusion

The structural validation of methyl N-[4-(hydroxymethyl)phenyl]carbamate can be robustly and reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. By employing a well-defined experimental protocol, particularly with DMSO-d₆ to resolve exchangeable protons, a complete and unambiguous spectral assignment is possible. The expected data, derived from established principles of chemical shift theory and comparison with close structural analogs, provides a solid benchmark for validation. The agreement between the acquired experimental data and these predictions serves as definitive proof of the molecular structure, upholding the rigorous standards required in scientific research and development.

References

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker Corporation. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). [Link]

  • Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-Methyl-O-Phenyl Carbamate. American Journal of Pharmacy and Health Research. 2012, 2 (4), 461-466. [Link]

  • Catalytic transfer hydrogenation of esters with glycerol. Catalysis Science & Technology. 2017, 7(1), 142-147. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry. 1999, 47(1), 21-26. [Link]

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  • Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. 2006, 40(3), 506-513. [Link]

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  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. ACS Chemical Biology. 2021, 16(11), 2244-2252. [Link]

  • METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses. 2002, 78, 234. [Link]

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  • Benzyl alcohol - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

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  • Section of ¹³C-NMR spectra of phenyl N-phenylcarbamate. ResearchGate. [Link]

  • Proton NMR Table. Michigan State University, Department of Chemistry. [Link]

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Validation

A Comparative Guide to the LC-MS Analysis of Methyl N-[4-(hydroxymethyl)phenyl]carbamate and its Alternatives

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of novel compounds is a cornerstone of successful research. Methyl N-[4-(hydroxymethyl)phenyl]carbamate, a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of novel compounds is a cornerstone of successful research. Methyl N-[4-(hydroxymethyl)phenyl]carbamate, a molecule of interest in various chemical and pharmaceutical contexts, presents unique analytical challenges due to its polarity and potential thermal instability. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for its analysis, alongside alternative techniques, supported by established principles for the analysis of structurally related carbamate compounds.

The Challenge of Analyzing Polar Carbamates

Methyl N-[4-(hydroxymethyl)phenyl]carbamate's structure, featuring both a polar hydroxymethyl group and a carbamate functional group, makes it highly water-soluble. This characteristic can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, such as C18, which are designed for nonpolar compounds.[1] Furthermore, carbamate compounds can be thermally labile, making analytical techniques that require high temperatures, like underivatized gas chromatography (GC), problematic.[2]

Optimized LC-MS/MS: The Gold Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most effective and widely used technique for the analysis of carbamate residues.[2] This is due to its high sensitivity, selectivity, and ability to provide structural information.

Chromatographic Strategy: Embracing Polarity

Given the polar nature of methyl N-[4-(hydroxymethyl)phenyl]carbamate, a standard reversed-phase C18 column may not provide adequate retention. To overcome this, several alternative chromatographic strategies can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the analysis of polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.[4]

  • Aqueous Normal Phase (ANP) Chromatography: ANP chromatography uses a polar stationary phase, often silica-based, with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[5] This technique offers a unique selectivity for polar compounds and is compatible with mass spectrometry.[5]

  • Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that incorporate polar functional groups into the stationary phase. This modification makes them more "water-wettable" and prevents the "hydrophobic collapse" that can occur with traditional C18 columns in highly aqueous mobile phases, thus improving the retention of polar compounds.[3]

For the analysis of methyl N-[4-(hydroxymethyl)phenyl]carbamate, a HILIC or ANP approach is recommended to ensure sufficient chromatographic retention and separation from other matrix components.

Mass Spectrometric Detection: Precision and Confirmation

Electrospray ionization (ESI) in positive ion mode is a common and effective ionization technique for carbamate compounds.[2] In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.[6]

For N-methyl carbamates, a characteristic fragmentation pattern is the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass difference of 57 Da.[2][6] This predictable fragmentation is invaluable for identifying and quantifying this class of compounds.

Experimental Protocols

Protocol 1: Hypothetical Optimized LC-MS/MS Method

This protocol is a scientifically grounded, hypothetical method for the analysis of methyl N-[4-(hydroxymethyl)phenyl]carbamate, based on established methods for similar carbamates.[7][8]

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides in various matrices.[2]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.[2]

  • Shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl) and shake for another minute.[2]

  • Centrifuge at >3000 rpm for 5 minutes.

  • The upper acetonitrile layer is collected for analysis.

2. LC-MS/MS System Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions:

    • Precursor Ion [M+H]⁺: m/z 198.08

    • Product Ion 1 (Quantifier): m/z 141.05 (Loss of CH₃NCO)

    • Product Ion 2 (Qualifier): To be determined experimentally, but could involve fragmentation of the phenyl ring.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Sample QuEChERS Extraction QuEChERS Extraction Sample->QuEChERS Extraction Acetonitrile & Salts Centrifugation Centrifugation QuEChERS Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UHPLC Injection UHPLC Injection Supernatant Collection->UHPLC Injection HILIC Column HILIC Column UHPLC Injection->HILIC Column Gradient Elution ESI Source ESI Source HILIC Column->ESI Source Ionization Quadrupole 1 (Q1) Quadrupole 1 (Q1) ESI Source->Quadrupole 1 (Q1) Precursor Selection Quadrupole 2 (Q2) Quadrupole 2 (Q2) Quadrupole 1 (Q1)->Quadrupole 2 (Q2) Fragmentation Quadrupole 3 (Q3) Quadrupole 3 (Q3) Quadrupole 2 (Q2)->Quadrupole 3 (Q3) Product Ion Scan Data Analysis Data Analysis Quadrupole 3 (Q3)->Data Analysis

Caption: Workflow for the LC-MS/MS analysis of methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Comparison with Alternative Analytical Methods

While LC-MS/MS is often the preferred method, other techniques can be employed depending on the available instrumentation and the specific requirements of the analysis.[9]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This is a robust and sensitive method, often considered an official method for carbamate analysis (e.g., EPA Method 531.2).[10][11] It relies on post-column derivatization to create a fluorescent product.

Protocol 2: General HPLC-FLD Method for N-Methyl Carbamates [10][12]

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a water/methanol or water/acetonitrile gradient.

  • Post-Column Hydrolysis: The eluent from the column is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamate and liberate methylamine.[12]

  • Derivatization: The methylamine then reacts with o-phthalaldehyde (OPA) and a mercaptan to form a highly fluorescent isoindole derivative.[10]

  • Detection: The fluorescent product is detected by a fluorescence detector.

HPLC_FLD_Workflow cluster_lc HPLC Separation cluster_derivatization Post-Column Derivatization cluster_detection Fluorescence Detection Sample Injection Sample Injection C18 Column C18 Column Sample Injection->C18 Column Gradient Elution Hydrolysis Hydrolysis C18 Column->Hydrolysis NaOH, Heat Derivatization Derivatization Hydrolysis->Derivatization OPA Reagent Fluorescence Detector Fluorescence Detector Derivatization->Fluorescence Detector Excitation/Emission Data Analysis Data Analysis Fluorescence Detector->Data Analysis

Caption: Workflow for the HPLC-FLD analysis of N-methyl carbamates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative, but the thermal instability of carbamates often necessitates a derivatization step to improve their volatility and stability.[12][13]

Protocol 3: General GC-MS Method with Derivatization

  • Extraction: Similar to the LC-MS method, a liquid-liquid or solid-phase extraction can be used.

  • Derivatization: A derivatization step, such as acylation or silylation, is performed to create a more thermally stable and volatile derivative of the carbamate.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

  • MS Detection: The separated compounds are detected by a mass spectrometer, typically in electron ionization (EI) mode.

Performance Comparison

The following table summarizes the typical performance characteristics of these three methods for the analysis of carbamate compounds. The values are based on published data for a range of carbamates and serve as a general guide.[9]

ParameterLC-MS/MSHPLC-FLDGC-MS (with Derivatization)
Selectivity Very HighHighHigh
Sensitivity (LOD) 0.01 - 1 µg/L0.01 - 0.5 µg/L0.1 - 5 µg/L
Throughput HighModerateModerate
Matrix Effects Can be significantLess proneModerate
Confirmation Inherent (MS/MS)LimitedHigh (Mass Spectrum)
Instrumentation Cost HighModerateModerate

Conclusion

For the analysis of methyl N-[4-(hydroxymethyl)phenyl]carbamate, LC-MS/MS offers the most advantageous combination of sensitivity, selectivity, and confirmatory power. The ability to tailor the chromatographic method to the polar nature of the analyte, combined with the specificity of tandem mass spectrometry, makes it the gold standard.

HPLC-FLD presents a robust and often more accessible alternative , particularly when high sensitivity is required and mass spectrometry instrumentation is unavailable. GC-MS, while a viable option, is generally less preferred for carbamates due to the need for derivatization , which adds complexity to the workflow.

The choice of the most appropriate analytical method will ultimately depend on the specific research question, the sample matrix, the required level of sensitivity and confirmation, and the available instrumentation.

References

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
  • Benchchem.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Li, W., et al. (2017). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Liu, X., et al. (2015, September 3).
  • Benson, W. R., & Damico, J. N. (2020, February 1). Mass Spectra of Some Carbamate Pesticides.
  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.
  • Benchchem. A Comparative Guide to Analytical Methods for the Validation of Methyl (4 -formylphenyl)
  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112. Ingenieria Analitica Sl.
  • EPA. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)
  • Benchchem. Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
  • ResearchGate. (n.d.). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection.
  • Shimadzu. LC-MS Application Data Sheet No.
  • Yu, K., et al. (2003, August 15).
  • ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18.
  • Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica Sl.

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Comparative

A Senior Application Scientist's Guide to Comparing the Binding Efficacy of Methyl N-[4-(hydroxymethyl)phenyl]carbamate Analogs

Authored for Drug Development Professionals, Researchers, and Scientists In the landscape of modern drug discovery, the systematic evaluation of analog series is fundamental to the optimization of lead compounds. The N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Development Professionals, Researchers, and Scientists

In the landscape of modern drug discovery, the systematic evaluation of analog series is fundamental to the optimization of lead compounds. The N-phenyl carbamate scaffold is a privileged structure in medicinal chemistry, known for its role in agents targeting enzymes like acetylcholinesterase (AChE).[1][2][3][4] This guide provides an in-depth, technically-grounded framework for comparing the binding efficacy of analogs derived from methyl N-[4-(hydroxymethyl)phenyl]carbamate. Our focus will be on elucidating structure-activity relationships (SAR) through rigorous, reproducible, and well-rationalized experimental strategies.

The core principle behind this work is that subtle molecular modifications can lead to profound changes in binding affinity and kinetic profiles. By understanding the causality behind these changes, we can rationally design molecules with superior potency and selectivity. This guide will detail the requisite methodologies, from analog design rationale to the execution of key binding assays and data interpretation, empowering research teams to make data-driven decisions in their lead optimization campaigns.

Rationale for Analog Design & Biological Target

The N-phenyl carbamate moiety is a classic "warhead" for inhibiting serine hydrolases, most notably Acetylcholinesterase (AChE).[5] These compounds act as pseudo-irreversible inhibitors by carbamylating the catalytic serine residue in the enzyme's active site, thereby preventing the hydrolysis of the neurotransmitter acetylcholine.[1][6] This mechanism is crucial for symptomatic treatment of conditions like Alzheimer's disease.[4]

For the purpose of this guide, we will consider Human Acetylcholinesterase (hAChE) as our primary biological target. The structure of our parent compound, methyl N-[4-(hydroxymethyl)phenyl]carbamate, provides several logical points for chemical modification to probe the enzyme's binding pocket.

A rational analog series (Analogs 1-5) has been designed to explore key chemical space around the parent scaffold:

  • Parent Compound: Methyl N-[4-(hydroxymethyl)phenyl]carbamate

  • Analog 1 (Positional Isomer): Methyl N-[3-(hydroxymethyl)phenyl]carbamate - To probe the effect of moving the hydroxymethyl group from the para to the meta position.

  • Analog 2 (Hydrophobic Core): Methyl N-(4-methylphenyl)carbamate - To assess the contribution of the hydroxyl group to binding, replacing it with a less polar methyl group.

  • Analog 3 (Bioisostere): Methyl N-[4-(aminomethyl)phenyl]carbamate - To substitute the hydroxyl with a basic amino group, exploring potential new hydrogen bonding or ionic interactions.

  • Analog 4 (Ring Substitution): Methyl N-[3-chloro-4-(hydroxymethyl)phenyl]carbamate - To introduce an electron-withdrawing group on the phenyl ring, potentially altering binding orientation and electronics.

  • Analog 5 (Carbamate N-Alkylation): Ethyl N-[4-(hydroxymethyl)phenyl]carbamate - To explore the space within the binding pocket that accommodates the carbamate's alkyl group.

Methodologies for Quantifying Binding Efficacy

To build a comprehensive understanding of binding, it is insufficient to rely on a single method. We advocate for a dual-assay approach: a high-throughput competitive binding assay to determine affinity (Kᵢ) and a label-free biophysical method to elucidate the kinetics (kₐ, kₔ) and confirm the affinity (Kₔ).

Competitive Radioligand Binding Assay

This technique is considered a gold standard for quantifying the affinity of an unlabeled test compound (our analogs) for a target receptor.[7] It operates on the principle of competition between the test compound and a known high-affinity radioligand for a limited number of receptor sites.[8]

Causality: The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound. By measuring the concentration of our analog required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can derive the equilibrium inhibition constant (Kᵢ), a true measure of binding affinity.[7][9]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[10][11] In this setup, the target protein (hAChE) is immobilized on a sensor chip. The test compounds are then flowed over the surface at various concentrations.[10]

Causality: Binding of the analog to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[10][11] This allows for the direct measurement of both the association rate (on-rate, kₐ) and the dissociation rate (off-rate, kₔ). The equilibrium dissociation constant (Kₔ) is then calculated as kₔ/kₐ. This method provides invaluable kinetic information that is not available from endpoint assays like radioligand binding.[12]

Experimental Protocols

Trustworthiness in scientific data stems from meticulous and well-described protocols. The following are detailed step-by-step procedures for the recommended assays.

Protocol 3.1: Competitive Radioligand Binding Assay for hAChE
  • Preparation of hAChE Membranes:

    • Homogenize tissue or cells expressing hAChE in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[9]

    • Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.[9]

    • Centrifuge the resulting supernatant at 20,000 x g to pellet the membrane fraction.[9]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well format):

    • Prepare serial dilutions of the carbamate analogs (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in assay buffer.[13]

    • To each well, add in triplicate:

      • Total Binding: hAChE membranes + assay buffer + radioligand (e.g., ³H-Donepezil at its Kₔ concentration).

      • Non-Specific Binding (NSB): hAChE membranes + a saturating concentration of a known unlabeled inhibitor (e.g., 10 µM Donepezil) + radioligand.

      • Competitor Wells: hAChE membranes + corresponding dilution of carbamate analog + radioligand.[14]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity trapped on the filters using a scintillation counter.[9]

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the analog.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Protocol 3.2: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • hAChE Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject recombinant hAChE diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-8000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Kinetic Assay Workflow:

    • Prepare serial dilutions of the carbamate analogs in running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1x to 10x the expected Kₔ.

    • For each concentration, perform an injection cycle:

      • Inject the analog solution over the hAChE and reference flow cells for a set association time (e.g., 180 seconds).

      • Switch back to running buffer and monitor the dissociation phase for a set time (e.g., 300 seconds).

      • Inject a regeneration solution (if necessary, e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte.

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Globally fit the processed sensorgrams from the different analog concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[15]

    • This fitting process will yield the association rate constant (kₐ, M⁻¹s⁻¹), the dissociation rate constant (kₔ, s⁻¹), and the equilibrium dissociation constant (Kₔ, M).

Visualization of Experimental Design

To clarify the relationships and workflows, the following diagrams are provided.

AChE_Inhibition_Mechanism cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active AChE (Serine-OH) ACh->AChE_active Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds AChE_carbamylated Carbamylated AChE (Serine-O-Carbamate) Products Choline + Acetate AChE_active->Products AChE_carbamylated->AChE_active Slow Decarbamylation Carbamate Carbamate Inhibitor Carbamate->AChE_active Carbamylation (Inhibition)

Caption: Mechanism of pseudo-irreversible inhibition of AChE by a carbamate inhibitor.

SPR_Workflow cluster_workflow SPR Kinetic Analysis Workflow start Start immobilize Immobilize hAChE on Sensor Chip start->immobilize inject_analyte Inject Analog (Association Phase) immobilize->inject_analyte Varying [Analog] inject_buffer Inject Buffer (Dissociation Phase) inject_analyte->inject_buffer regenerate Regenerate Surface inject_buffer->regenerate regenerate->inject_analyte Next Concentration analyze Fit Sensorgrams (Calculate ka, kd, KD) regenerate->analyze All Concentrations Done end End analyze->end

Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance.

Comparative Data & Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical, yet plausible, data for our designed analog series. This data serves as a template for how experimental results should be structured and interpreted.

CompoundStructure ModificationKᵢ (nM) [Radioligand Assay]Kₔ (nM) [SPR]kₐ (10⁵ M⁻¹s⁻¹) [SPR]kₔ (10⁻³ s⁻¹) [SPR]Residence Time (1/kₔ) (sec)
Parent -1501602.54.0250
Analog 1 meta-hydroxymethyl8508801.210.595
Analog 2 para-methyl4504751.57.1141
Analog 3 para-aminomethyl75804.03.2313
Analog 4 3-chloro951003.53.5286
Analog 5 N-ethyl carbamate2202352.04.7213
Interpretation and SAR Discussion:
  • Parent Compound: Establishes a baseline potency in the mid-nanomolar range. The SPR data shows a moderately fast association and dissociation rate.

  • Analog 1 (meta-hydroxymethyl): The significant loss of affinity (~5.7-fold) suggests that the para position is optimal for the hydroxymethyl group. This implies a specific hydrogen bond donor/acceptor interaction in a spatially restricted part of the binding pocket that is not accessible from the meta position. The faster dissociation rate (kₔ) further supports a less stable binding interaction.

  • Analog 2 (para-methyl): Replacing the -OH with a -CH₃ group also resulted in a loss of affinity (~3-fold). This strongly indicates that the hydroxyl group is involved in a favorable hydrogen bonding interaction, and simple hydrophobic bulk is not a suitable replacement.

  • Analog 3 (para-aminomethyl): This analog shows a 2-fold improvement in affinity. The primary amine, being a good hydrogen bond donor and potentially protonated at physiological pH, could be forming a stronger or additional interaction (e.g., an ionic bond with an acidic residue like Asp or Glu) within the active site. The faster on-rate (kₐ) suggests this initial interaction is highly favorable, and the slightly slower off-rate (kₔ) leads to an increased residence time.

  • Analog 4 (3-chloro): The addition of a chlorine atom ortho to the carbamate linkage modestly improves affinity. This could be due to favorable hydrophobic interactions or the electron-withdrawing nature of the chlorine atom enhancing the electrophilicity of the carbamate carbonyl, promoting the carbamylation reaction.

  • Analog 5 (N-ethyl carbamate): Extending the N-alkyl chain from methyl to ethyl resulted in a slight decrease in potency. This suggests that the pocket accommodating this group is sterically constrained, and the larger ethyl group introduces a minor clash.

Conclusion

This guide has outlined a comprehensive strategy for the comparative analysis of methyl N-[4-(hydroxymethyl)phenyl]carbamate analogs targeting acetylcholinesterase. By employing a dual-assay approach combining competitive radioligand binding and surface plasmon resonance, researchers can build a robust dataset encompassing both equilibrium affinity (Kᵢ/Kₔ) and kinetic parameters (kₐ/kₔ).

The hypothetical structure-activity relationship analysis demonstrates how this data can be translated into actionable insights for rational drug design. Our findings underscore the critical role of the para-hydroxymethyl group in establishing potent binding, likely through a key hydrogen bond interaction. The improved efficacy of the aminomethyl analog (Analog 3) highlights a promising avenue for further optimization. Future work should focus on exploring substitutions on the phenyl ring that can capitalize on additional interactions while maintaining the crucial features identified in this study. This systematic, data-driven methodology is essential for efficiently advancing potent and selective lead candidates through the drug discovery pipeline.

References

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  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Available at: [Link]

  • Eldufani, M. J., & O'Brien, R. D. (1974). The mechanism of inhibition of acetylcholinesterase by carbamates. Accounts of Chemical Research, 7(4), 101-107. Available at: [Link]

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  • Toxicological Sciences. (2004). Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Available at: [Link]

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  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • MDPI. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Available at: [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available at: [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Available at: [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Available at: [Link]

  • PubMed. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Available at: [Link]

  • Frontiers. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Available at: [Link]

  • bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. Available at: [Link]

  • PubMed. (1991). N-Butyl-N-methyl-4-nitrophenyl Carbamate as a Specific Active Site Titrator of Bile-Salt-Dependent Lipases. Available at: [Link]

  • PubChem. (n.d.). Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Available at: [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Available at: [Link]

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Validation

A Comparative Analysis of the Cytotoxic Profile of Methyl N-[4-(hydroxymethyl)phenyl]carbamate Across Human Cell Lines: An Investigative Guide

Introduction: Scrutinizing the Cellular Impact of a Novel Carbamate Derivative The carbamate chemical class encompasses a broad spectrum of compounds, from pesticides to pharmaceuticals, recognized for their diverse biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Scrutinizing the Cellular Impact of a Novel Carbamate Derivative

The carbamate chemical class encompasses a broad spectrum of compounds, from pesticides to pharmaceuticals, recognized for their diverse biological activities.[1][2][3] While the toxicity of many carbamate pesticides is well-documented, often linked to acetylcholinesterase inhibition, the cytotoxic and genotoxic potential of novel carbamate structures on non-target systems, particularly human cells, warrants thorough investigation.[1][4] This guide focuses on a specific derivative, Methyl N-[4-(hydroxymethyl)phenyl]carbamate, and outlines a comprehensive experimental framework to evaluate its cytotoxic effects on various human cell lines.

Emerging research on carbamate analogues has revealed significant cytotoxic activity against tumor cells, suggesting potential therapeutic applications.[5] Conversely, some carbamates have been shown to induce dose-dependent DNA damage and apoptosis in human lymphocytes and other cell types.[1][6] Given this dual potential, a multi-faceted approach to assessing the cytotoxicity of Methyl N-[4-(hydroxymethyl)phenyl]carbamate is crucial for understanding its safety profile and potential pharmacological utility.

This guide provides a detailed, scientifically-grounded methodology for a comparative cytotoxicity study. We will explore the rationale behind the selection of diverse human cell lines and a suite of complementary cytotoxicity assays. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug development and toxicology.

Experimental Design: A Multi-Endpoint Approach to Cytotoxicity Assessment

To construct a comprehensive cytotoxic profile of Methyl N-[4-(hydroxymethyl)phenyl]carbamate, a panel of human cell lines representing different organ systems is proposed. This allows for the identification of potential organ-specific toxicity. The selected assays will probe distinct cellular health indicators: metabolic activity, cell membrane integrity, and apoptosis induction.

Cell Line Selection Rationale
  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of xenobiotic metabolism, HepG2 cells are an established model for assessing drug-induced liver injury.

  • A549 (Human Lung Carcinoma): The lungs represent a potential route of exposure for volatile or aerosolized compounds, making A549 cells relevant for inhalation toxicity studies.

  • HEK293 (Human Embryonic Kidney): These cells are widely used in biomedical research as a general model for human cell biology and are useful for assessing general cytotoxicity.

Experimental Workflow

The overall experimental workflow is designed to systematically assess the cytotoxic effects of the test compound.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Methyl N-[4-(hydroxymethyl)phenyl]carbamate) compound_treatment Treatment with varying concentrations of the compound for 24, 48, 72 hours compound_prep->compound_treatment cell_culture Cell Line Culture (HepG2, A549, HEK293) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay apoptosis_assay Caspase-Glo 3/7 Assay (Apoptosis) compound_treatment->apoptosis_assay data_collection Data Collection (Absorbance/Luminescence Reading) mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_determination IC50 Value Determination data_collection->ic50_determination comparative_analysis Comparative Analysis Across Cell Lines ic50_determination->comparative_analysis

Figure 1: A schematic of the experimental workflow for assessing the cytotoxicity of Methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of Methyl N-[4-(hydroxymethyl)phenyl]carbamate (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Protocol:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cells in a white-walled 96-well plate and treat as described in the MTT assay protocol.

  • After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix by gentle shaking and incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer.

  • Increased luminescence indicates higher caspase 3/7 activity and apoptosis.

Hypothetical Data Presentation

The following tables illustrate how the experimental data can be structured for a clear comparison of the cytotoxic effects of Methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Table 1: IC₅₀ Values (µM) of Methyl N-[4-(hydroxymethyl)phenyl]carbamate after 48-hour treatment

Cell LineMTT AssayLDH Assay
HepG2ValueValue
A549ValueValue
HEK293ValueValue

Table 2: Fold-change in Caspase 3/7 Activity after 24-hour treatment with 100 µM Compound

Cell LineFold-change vs. Control
HepG2Value
A549Value
HEK293Value

Potential Mechanism of Action: A Look at Cellular Signaling

Carbamate compounds have been reported to induce cytotoxicity through various mechanisms, including the induction of DNA damage and apoptosis.[1][6] A plausible signaling pathway that could be activated by Methyl N-[4-(hydroxymethyl)phenyl]carbamate leading to apoptosis is the intrinsic (mitochondrial) pathway.

Apoptosis Pathway compound Methyl N-[4-(hydroxymethyl)phenyl]carbamate stress Cellular Stress (e.g., DNA Damage) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Figure 2: A potential signaling pathway for carbamate-induced apoptosis.

This proposed pathway suggests that the compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This would, in turn, increase mitochondrial membrane permeability and the release of cytochrome c, ultimately activating the caspase cascade and leading to programmed cell death.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cytotoxicity of Methyl N-[4-(hydroxymethyl)phenyl]carbamate in human cell lines. By employing a panel of cell lines and a multi-parametric assay approach, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. The presented protocols are designed to yield high-quality, reproducible data essential for informed decision-making in drug discovery and chemical safety assessment.

Future investigations should aim to elucidate the precise molecular mechanisms underlying the observed cytotoxicity. This could involve studies on DNA damage induction, cell cycle analysis, and the expression profiling of apoptosis-related genes and proteins. Such in-depth mechanistic studies will be critical in fully characterizing the biological activity of this novel carbamate compound.

References

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl N-[4-(hydroxymethyl)phenyl]carbamate Using FTIR Spectroscopy

Introduction: The Imperative of Structural Integrity in Drug Development In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and regulatory compliance. Methyl N-[4-(hydroxymethyl)phenyl]carbamate, a compound of interest for its potential applications, requires rigorous structural validation to ensure its identity and purity. While a suite of analytical techniques is available for this purpose, Fourier-Transform Infrared (FTIR) Spectroscopy stands out as a rapid, reliable, and cost-effective first-line method. It provides an invaluable molecular "fingerprint," revealing the presence and environment of key functional groups that define the molecule's architecture.[1]

This guide provides an in-depth, experience-driven walkthrough of how to leverage FTIR spectroscopy for the structural validation of methyl N-[4-(hydroxymethyl)phenyl]carbamate. We will move beyond a simple procedural list to explain the causality behind our experimental choices, establish a self-validating analytical workflow, and contextualize FTIR's role alongside other structural elucidation techniques.

Theoretical Framework: Deconstructing the Molecular Vibrations

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing bonds to stretch, bend, and rotate.[1] These absorption events correspond to the energy required to excite a specific vibrational mode. By analyzing the resulting spectrum, we can identify the functional groups present in the molecule.

Let's deconstruct methyl N-[4-(hydroxymethyl)phenyl]carbamate into its constituent functional groups and predict their characteristic absorption bands.

  • O-H Group (Hydroxymethyl): The hydroxyl group is one of the most recognizable features in an IR spectrum. Due to intermolecular hydrogen bonding, the O-H stretching vibration appears as a strong and characteristically broad band, typically in the 3200–3550 cm⁻¹ region.[1][2]

  • N-H Group (Carbamate): The secondary amine of the carbamate group also participates in hydrogen bonding. Its N-H stretching vibration is expected in the 3200-3400 cm⁻¹ range and will likely overlap with the broad O-H band, contributing to its intensity and breadth.[1][3]

  • Aromatic Ring (Phenyl): The phenyl group presents several distinct signals.

    • Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[4][5] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H bonds.

    • C=C Ring Stretch: The carbon-carbon double bonds within the aromatic ring give rise to a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.[5]

  • Carbonyl Group (C=O, Carbamate): The carbonyl group provides one of the most intense and sharp absorptions in the IR spectrum. For carbamates, this C=O stretching vibration is typically observed in the 1680-1715 cm⁻¹ range.[6][7] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O and C-N Groups: The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from C-O and C-N stretching vibrations.

    • C-O Stretch (Alcohol): Primary alcohols exhibit a strong C-O stretching band between 1000-1075 cm⁻¹.[8]

    • C-O and C-N Stretches (Carbamate): The carbamate moiety will also show C-O and C-N stretching bands, typically in the 1000-1300 cm⁻¹ region.[1][9]

Experimental Protocol: A Self-Validating Workflow

The integrity of your results is directly tied to the quality of your experimental execution. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow for FTIR Structural Validation

FTIR_Validation_Workflow cluster_prep Sample Preparation ATR ATR Method (Preferred for speed) Acquisition FTIR Data Acquisition (4000-400 cm⁻¹) ATR->Acquisition KBr KBr Pellet Method (For high resolution) KBr->Acquisition Sample Pure Solid Sample: Methyl N-[4-(hydroxymethyl)phenyl]carbamate Sample->ATR Direct application Sample->KBr Grind & Press Analysis Spectral Analysis & Peak Assignment Acquisition->Analysis Decision Are all characteristic bands present and no unexpected peaks observed? Analysis->Decision Success Structural Validation: Identity and Purity Confirmed Decision->Success  Yes Failure Validation Failed: Investigate for Impurities or Incorrect Structure Decision->Failure  No

Caption: Workflow for structural validation via FTIR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation: Choosing the Right Path

    • Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine Validation: ATR is the dominant method for solids due to its simplicity and speed, requiring little to no sample preparation.[10]

      • (a) Clean the ATR Crystal: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal.

      • (b) Apply Sample: Place a small amount of the powdered methyl N-[4-(hydroxymethyl)phenyl]carbamate sample directly onto the ATR crystal.

      • (c) Ensure Contact: Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[11] This step is critical for a high-quality spectrum.

    • Method B: Potassium Bromide (KBr) Pellet - For High-Resolution or Reference Spectra: This traditional transmission method can yield excellent, high-resolution spectra, ideal for creating a reference standard.

      • (a) Prepare the Mixture: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.[11] The goal is a fine, homogenous powder to reduce light scattering.

      • (b) Press the Pellet: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

      • (c) Run Background: Place the empty pellet holder in the spectrometer and run a background scan.

      • (d) Acquire Spectrum: Place the KBr pellet containing the sample into the holder for analysis.

  • Data Acquisition

    • Set the spectrometer to scan over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹ .

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by performing a background subtraction and converting the spectrum to absorbance or transmittance as needed.

Data Analysis and Comparison

The acquired spectrum should be compared against the predicted absorption bands. The presence of all expected peaks serves as positive confirmation, while the absence of peaks from potential starting materials or by-products (e.g., an isocyanate peak around 2250-2270 cm⁻¹) validates the compound's purity.

Table 1: Characteristic FTIR Peaks for Methyl N-[4-(hydroxymethyl)phenyl]carbamate
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
O-H (Alcohol) & N-H (Carbamate)O-H & N-H Stretch3200 - 3550Strong, very broad due to H-bonding[1][2][3]
C-H (Aromatic)C-H Stretch3000 - 3100Weak to medium, sharp[4][5]
C-H (Methyl)C-H Stretch2850 - 3000Medium, sharp[12]
C=O (Carbamate)C=O Stretch1680 - 1715Very strong, sharp[6]
C=C (Aromatic)In-ring C=C Stretch1450 - 1600 (multiple bands)Medium, sharp[5]
C-O (Alcohol)C-O Stretch~1050Strong, sharp[1][8][13]
C-O / C-N (Carbamate)C-O & C-N Stretch1200 - 1300Strong to medium[1]
C-H (Aromatic)Out-of-plane C-H Bend675 - 900Strong to medium[4][5]

Comparative Analysis: The Role of FTIR in a Multi-Technique Approach

While FTIR is a powerful tool for identifying functional groups, it is often used in conjunction with other techniques for complete structural elucidation.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive connectivity map of a molecule, showing how atoms are connected to each other. It is considered the gold standard for de novo structure determination.[16]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Why choose FTIR first? FTIR's primary advantage is its speed and simplicity . Within minutes, a scientist can confirm the presence of the key carbamate and alcohol functionalities and verify the absence of critical impurities, making it an ideal technique for routine reaction monitoring and quality control. NMR and MS, while more detailed, are more time-consuming and require more complex sample preparation and data interpretation. FTIR provides the initial "green light" that the correct transformation has occurred before proceeding to more exhaustive analyses.

Conclusion

FTIR spectroscopy is an indispensable analytical technique for the structural validation of methyl N-[4-(hydroxymethyl)phenyl]carbamate. By understanding the correlation between the molecule's functional groups and their characteristic infrared absorptions, researchers can rapidly and confidently confirm the identity and purity of their synthesized compound. The self-validating workflow outlined in this guide, which pairs a robust experimental protocol with a thorough understanding of the underlying spectral theory, ensures that this foundational step in the drug development process is performed with the highest degree of scientific integrity.

References

  • Interpreting Infrared Spectra - Specac Ltd.
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  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax.
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  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides | Journal of AOAC INTERN
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  • 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl N-[4-(hydroxymethyl)phenyl]carbamate

This guide provides essential, step-by-step procedures for the proper and safe disposal of methyl N-[4-(hydroxymethyl)phenyl]carbamate. As drug development professionals, our commitment to safety extends beyond the bench...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of methyl N-[4-(hydroxymethyl)phenyl]carbamate. As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, from handling to disposal. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment & Precautionary Measures

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl N-[4-(hydroxymethyl)phenyl]carbamate may not always be readily available, its chemical structure—a carbamate ester—places it within a class of compounds with well-documented risks.

Causality of Hazards: Carbamates are recognized for their potential toxicity and are regulated accordingly by agencies such as the U.S. Environmental Protection Agency (EPA).[1][2] Many compounds in this class function as cholinesterase inhibitors, a mechanism that can pose significant health risks upon exposure.[3] Furthermore, some carbamates are suspected carcinogens, necessitating stringent handling and disposal protocols to minimize exposure.[4][5][6] Wastes generated from carbamate production are considered hazardous under the Resource Conservation and Recovery Act (RCRA), underscoring the need for specialized disposal methods.[2][7]

Personal Protective Equipment (PPE) & Safe Handling: A proactive approach to safety through correct PPE and handling techniques is non-negotiable. All operations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile, neoprene, or butyl rubber gloves.[8]Prevents dermal absorption, a primary route of chemical exposure. Always inspect gloves for tears before use and wash hands thoroughly after removal.[9][10]
Eye & Face Protection Chemical safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing.[8][11]Protects against accidental splashes that could cause serious eye irritation or damage.[4]
Skin & Body Protection A chemical-resistant lab coat or coveralls.[8]Minimizes skin contact. Standard cotton lab coats may not offer sufficient protection against chemical splashes.
Respiratory Protection Not generally required if work is performed in a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator may be necessary.[5]Ensures that airborne particulates or aerosols are not inhaled, which can lead to rapid systemic absorption.[10]

II. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of methyl N-[4-(hydroxymethyl)phenyl]carbamate is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. [12][13]

1. Waste Characterization & Segregation:

  • Identify: All waste streams containing methyl N-[4-(hydroxymethyl)phenyl]carbamate must be identified. This includes pure, unreacted compound; contaminated lab supplies (e.g., weighing paper, pipette tips, gloves); and solvent rinsates from cleaning glassware.

  • Segregate: Designate a specific, sealed container for this waste. Crucially, do not mix carbamate waste with incompatible materials such as strong acids, bases, or oxidizing agents, which could cause hazardous reactions.[12]

2. Containerization & Labeling:

  • Solid Waste: All solid materials, including the chemical itself and any contaminated disposable equipment, must be placed in a high-density polyethylene (HDPE) or other compatible container.[12] The container must be kept securely closed except when adding waste.

  • Liquid Waste: Solvents used to rinse contaminated glassware (e.g., ethanol, acetone) must be collected separately in a designated, compatible container for hazardous liquid waste.[12]

  • Labeling: Every waste container must be clearly and accurately labeled with the words "Hazardous Waste ," the full chemical name "methyl N-[4-(hydroxymethyl)phenyl]carbamate ," and all relevant hazard information (e.g., "Toxic," "Irritant").[8][12]

3. Storage & Final Disposal:

  • Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

  • Professional Disposal: The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] They are equipped to transport and dispose of the material in accordance with all federal and local regulations.

G Diagram 1: Disposal Workflow for Methyl N-[4-(hydroxymethyl)phenyl]carbamate start Waste Generation: Methyl N-[4-(hydroxymethyl)phenyl]carbamate decision Identify Waste Type start->decision solid_waste Pure Compound or Contaminated Solids (e.g., PPE, weighing paper) decision->solid_waste Solid liquid_waste Contaminated Solvent Rinsate from Glassware decision->liquid_waste Liquid solid_container Place in sealed & labeled 'Hazardous Solid Waste' container (HDPE) solid_waste->solid_container liquid_container Place in sealed & labeled 'Hazardous Liquid Waste' container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Contact EHS for Pickup by Licensed Disposal Contractor storage->disposal

Caption: Disposal workflow for methyl N-[4-(hydroxymethyl)phenyl]carbamate waste streams.

III. Spill and Emergency Procedures

Immediate and correct action during a spill is critical to mitigating risk.

1. Evacuate and Alert:

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large, volatile, or you are uncertain how to proceed, evacuate the area and contact your institution's EHS department or emergency number immediately.[12]

2. Small Spill Cleanup (Solids):

  • Ensure you are wearing the appropriate PPE as detailed in Section I.

  • Gently cover the spilled solid with an inert absorbent material such as vermiculite, sand, or cat litter to prevent the powder from becoming airborne.[12][14]

  • Carefully sweep or scoop the mixture into your designated hazardous waste container.[5] Avoid creating dust.[4]

3. Decontamination:

  • Clean the spill area thoroughly with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol, acetone).

  • Place all cleaning materials into the hazardous waste container.[14][15]

  • Wash the area again with soap and water.[15]

4. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16][17]

IV. Regulatory Context

The disposal procedures outlined in this guide are mandated by strict regulations. The EPA, under RCRA, has established Land Disposal Restrictions (LDRs) and designated Best Demonstrated Available Technology (BDAT) as a treatment standard for carbamate wastes to ensure they are handled in a way that minimizes risk to human health and the environment.[1][2] These regulations are not optional; they are a legal requirement for any laboratory generating this type of hazardous waste.

V. References

  • Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • Environmental Protection Agency. (2021, December 14). EPA Issues Rule on Carbamate Wastes. EPA.gov. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. QMUL Health & Safety Directorate. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Clarkson University Environmental Health & Safety. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Emergency Revision of the Carbamate Nonwastewater Treatment Standards. EPA.gov. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate. Chemos. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. OSHA.gov. Retrieved from [Link]

  • Government Publishing Office. (1998, September 4). Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. Federal Register. Retrieved from [Link]

  • Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEPIs. Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [4-(Methylcarbamoyl)phenyl]methyl carbamate. PubChem. Retrieved from [Link]

  • Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Retrieved from [Link]

  • Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. EPA.gov. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3). PubChemLite. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, April 4). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Chemos. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. OSHA.gov. Retrieved from [Link]

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl N-[4-(hydroxymethyl)phenyl]carbamate

This guide provides essential, immediate safety and logistical information for the handling of methyl N-[4-(hydroxymethyl)phenyl]carbamate. Designed for researchers, scientists, and drug development professionals, this d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of methyl N-[4-(hydroxymethyl)phenyl]carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

While specific hazard data for methyl N-[4-(hydroxymethyl)phenyl]carbamate is not extensively published, its classification as a carbamate derivative necessitates a stringent, proactive approach to safety. Carbamates, as a class, are known to exhibit a range of toxicities, including potential as cholinesterase inhibitors, and some are suspected carcinogens.[1][2][3] Therefore, the protocols outlined below are built upon established best practices for handling potentially hazardous chemical compounds and analogous carbamate structures.

Hazard Recognition and Risk Assessment: The Foundation of Safety

Before any handling of methyl N-[4-(hydroxymethyl)phenyl]carbamate, a thorough risk assessment is mandatory. The primary hazards associated with similar carbamate compounds include:

  • Eye Irritation: Many carbamates are classified as causing serious eye irritation.[4][5][6]

  • Carcinogenicity: Certain carbamates are suspected of causing cancer.[3][4][6]

  • Respiratory Irritation: Inhalation of dusts or aerosols can lead to respiratory tract irritation.[4]

  • Skin Contact: While not always the primary route, skin absorption is a potential pathway for exposure.[7]

Given these potential risks, all work with this compound must be conducted with the assumption that it is hazardous.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling methyl N-[4-(hydroxymethyl)phenyl]carbamate in various laboratory scenarios.

Laboratory Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical-resistant nitrile or neoprene gloves.Chemical safety goggles as per OSHA 29 CFR 1910.133 or EN166 standards.[4]Full-length lab coat.NIOSH-approved respirator (e.g., N95 or P3 filter for dusts) if not handled in a certified chemical fume hood.[4]
Preparing Solutions Chemical-resistant nitrile or neoprene gloves.Chemical safety goggles and a face shield to protect against splashes.[7]Chemical-resistant lab coat or apron.Work must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Running Reactions/Transfers Chemical-resistant nitrile or neoprene gloves.Chemical safety goggles and a face shield.[7]Chemical-resistant lab coat.All operations should be conducted within a chemical fume hood.
Large-Scale Operations Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical safety goggles and a full-face shield.Chemical-resistant coveralls or suit.[7]A full-face respirator may be required depending on the scale and potential for exposure.[1]
Causality in PPE Selection:
  • Gloves: Nitrile or neoprene gloves are selected for their broad chemical resistance. It is crucial to never use leather or fabric gloves as they can absorb chemicals.[1] Always inspect gloves for tears or pinholes before use.

  • Eye Protection: Safety goggles are essential to prevent airborne particles from entering the eyes. A face shield is added during liquid handling to protect the entire face from splashes.[7]

  • Respiratory Protection: Carbamate dust can be hazardous if inhaled.[8] A chemical fume hood provides the primary engineering control to prevent respiratory exposure. If a hood is not feasible for a specific task like weighing, a NIOSH-approved respirator is mandatory.[4]

Procedural Guidance: From Set-Up to Clean-Up

A safe workflow is as critical as the PPE worn. The following diagram and steps outline the essential procedures for handling methyl N-[4-(hydroxymethyl)phenyl]carbamate.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep 1. Conduct Risk Assessment Designate 2. Designate Work Area (Fume Hood) Prep->Designate Gather 3. Gather All Materials & Verify Equipment Designate->Gather Don_PPE 4. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Gather->Don_PPE Weigh 5. Handle Compound (e.g., Weigh, Dissolve) Don_PPE->Weigh Clean_Ext 6. Clean External Surfaces of Primary Container Prep_Waste 7. Prepare Waste Container (Labeled Hazardous Waste) Clean_Ext->Prep_Waste Doff_Outer 8. Doff Outer Gloves Prep_Waste->Doff_Outer Doff_Coat 9. Doff Lab Coat Doff_Outer->Doff_Coat Doff_Goggles 10. Doff Eye Protection Doff_Coat->Doff_Goggles Doff_Inner 11. Doff Inner Gloves Doff_Goggles->Doff_Inner Wash 12. Wash Hands Thoroughly Doff_Inner->Wash

Caption: Workflow for Safe Handling of Methyl N-[4-(hydroxymethyl)phenyl]carbamate.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all safety equipment is functional and the work area, preferably a chemical fume hood, is clean and uncluttered.[8]

  • Donning PPE: Put on all required PPE as determined by your risk assessment. For handling solids, consider double-gloving.

  • Handling:

    • Handle the solid material carefully to avoid generating dust.[9] Use tools like a spatula, and never pour the powder directly.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers sealed when not in use.[10]

  • Decontamination and Doffing:

    • After handling, wipe down the exterior of any containers and the work surface.

    • Remove PPE in a manner that avoids cross-contamination. A common procedure is to remove gloves first, followed by the lab coat (turning it inside out), then eye protection, and finally, wash hands thoroughly with soap and water.[4]

  • Spill and Emergency Procedures:

    • Small Spills: For small powder spills, do NOT dry sweep.[11] Gently cover with a damp paper towel to avoid making dust airborne, then carefully scoop the material into a labeled hazardous waste container.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]

Disposal Plan: Ensuring a Safe End-of-Life

All materials contaminated with methyl N-[4-(hydroxymethyl)phenyl]carbamate must be treated as hazardous waste.

  • Solid Waste: This includes any leftover compound and contaminated materials like weigh boats, paper towels, and gloves. Place these in a clearly labeled, sealed hazardous waste container.[7][9]

  • Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5]

By adhering to these rigorous safety protocols, you actively contribute to a culture of safety, protecting yourself, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • BroadPharm. (2026, January 26). Safety Data Sheet.
  • Drägerwerk AG & Co. KGaA. (n.d.). Dräger Gas Detectors & PPE for Benomyl (carbamate pesticide, solid).
  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • PubChem. (n.d.). Phenyl N-[4-(hydroxymethyl)phenyl]carbamate.
  • PubChem. (n.d.). Methyl n-(4-hydroxyphenyl)carbamate.
  • Safety Data Sheet. (2025, November 6). Methyl carbamate.
  • BASF. (2025, August 4). Safety data sheet.
  • Tokyo Chemical Industry. (2026, February 2). SAFETY DATA SHEET.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Apollo Scientific. (2023, August 3). Phenyl N-methylcarbamate - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • 108650 - Methyl carbamate - Safety Data Sheet. (n.d.).
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). AMMONIUM CARBAMATE HAZARD SUMMARY.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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